molecular formula C15H15N3O B1612654 1-(4-Methoxybenzyl)-1H-indazol-5-amine CAS No. 939756-05-5

1-(4-Methoxybenzyl)-1H-indazol-5-amine

Cat. No.: B1612654
CAS No.: 939756-05-5
M. Wt: 253.3 g/mol
InChI Key: SHKCFCOEKWBMSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxybenzyl)-1H-indazol-5-amine is a useful research compound. Its molecular formula is C15H15N3O and its molecular weight is 253.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Methoxybenzyl)-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxybenzyl)-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-19-14-5-2-11(3-6-14)10-18-15-7-4-13(16)8-12(15)9-17-18/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKCFCOEKWBMSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)N)C=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585649
Record name 1-[(4-Methoxyphenyl)methyl]-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939756-05-5
Record name 1-[(4-Methoxyphenyl)methyl]-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939756-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxyphenyl)methyl]-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 1-(4-Methoxybenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 1-(4-Methoxybenzyl)-1H-indazol-5-amine (CAS: 939756-05-5), a critical intermediate in the development of kinase inhibitors and antiprotozoal agents. The protocol utilizes a two-step sequence: regioselective


-alkylation of 5-nitroindazole followed by chemoselective reduction of the nitro group.

This guide prioritizes regiochemical integrity . Direct alkylation of indazoles frequently yields a mixture of


- and 

-isomers.[1][2] We provide a robust chromatographic isolation strategy and definitive NMR validation criteria to ensure the isolation of the thermodynamically stable

-isomer.

Part 1: Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

The indazole core exhibits annular tautomerism between the


- and 

-forms.[2] While the

-tautomer is thermodynamically favored by approximately 4.4 kcal/mol, the

-position is often more nucleophilic under kinetic conditions.
  • Target:

    
    -alkylated product (Thermodynamic).
    
  • Impurity:

    
    -alkylated product (Kinetic/Chelation controlled).
    

Strategic Choice: We employ Cesium Carbonate (


) in DMF . Unlike bases such as NaH which can lead to rapid, kinetically controlled mixtures, 

facilitates thermodynamic equilibration, generally favoring the

-isomer. However, separation is inevitable; therefore, the protocol includes a specific purification workflow.
Pathway Overview
  • Step 1 (

    
     Alkylation):  5-Nitroindazole + 4-Methoxybenzyl chloride 
    
    
    
    Mixture of
    
    
    - and
    
    
    -isomers.
  • Step 2 (Isomer Separation): Silica gel chromatography.

  • Step 3 (Nitro Reduction): Catalytic hydrogenation (

    
    ) to yield the target amine.
    

SynthesisPathway SM 5-Nitroindazole (CAS: 612-55-5) Intermed_Mix Regioisomer Mixture (N1 + N2) SM->Intermed_Mix Cs2CO3, DMF 60°C, 4h Reagent 4-Methoxybenzyl Chloride (PMB-Cl) Reagent->Intermed_Mix Intermed_N1 N1-Isomer (Isolated) Intermed_Mix->Intermed_N1 Column Chromatography (Hex/EtOAc) Product 1-(4-Methoxybenzyl)- 1H-indazol-5-amine Intermed_N1->Product H2 (1 atm), 10% Pd/C MeOH, RT, 6h

Figure 1: Synthetic route highlighting the critical isomer separation step.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 1-(4-Methoxybenzyl)-5-nitro-1H-indazole

Objective: Alkylation of the indazole ring while maximizing


-selectivity.
Materials
  • 5-Nitroindazole: 10.0 g (61.3 mmol)

  • 4-Methoxybenzyl chloride (PMB-Cl): 10.6 g (67.4 mmol, 1.1 equiv)

  • Cesium Carbonate (

    
    ):  30.0 g (92.0 mmol, 1.5 equiv)
    
  • DMF (Anhydrous): 100 mL

  • Ethyl Acetate / Hexanes: For extraction and purification.

Protocol
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

    
    ).
    
  • Dissolution: Add 5-Nitroindazole (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

  • Base Addition: Add

    
     (30.0 g) in a single portion. The suspension may turn yellow/orange (deprotonation). Stir at Room Temperature (RT) for 30 minutes.
    
  • Alkylation: Add PMB-Cl (10.6 g) dropwise via syringe over 10 minutes.

    • Caution: PMB-Cl is a lachrymator. Handle in a fume hood.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor by TLC (30% EtOAc in Hexanes).

    • Observation: Two spots will form. The

      
      -isomer is typically less polar (higher 
      
      
      
      ) than the
      
      
      -isomer, though this can vary by solvent system.
  • Workup:

    • Cool to RT. Pour the mixture into ice-cold water (500 mL) to precipitate the crude solid.

    • Stir for 15 minutes. Filter the solid or extract with EtOAc (

      
       mL).
      
    • Wash combined organics with Brine (

      
       mL) and Water (
      
      
      
      mL) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification (Critical):

    • Perform Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • Fraction 1 (Major):

      
      -isomer (Target).
      
    • Fraction 2 (Minor):

      
      -isomer (Discard).
      
Validation (Self-Validating Criteria)

The identity of the isomer must be confirmed by


 NMR before proceeding.
FeatureN1-Isomer (Target)N2-Isomer (Impurity)
C3-H Proton

8.1 - 8.2 ppm

8.4 - 8.6 ppm (Deshielded)
Benzylic


5.5 - 5.6 ppm

5.6 - 5.7 ppm
C7-H Proton

~7.5 ppm

~7.7 ppm

Note: The C3-H singlet is the most reliable diagnostic marker. If the signal is >8.4 ppm, you have the N2-isomer.

Step 2: Reduction to 1-(4-Methoxybenzyl)-1H-indazol-5-amine

Objective: Chemoselective reduction of the nitro group without deprotecting the PMB group or reducing the indazole double bond.

Materials
  • 1-(4-Methoxybenzyl)-5-nitro-1H-indazole: 10.0 g (Theoretical from Step 1)

  • 10% Palladium on Carbon (Pd/C): 1.0 g (10 wt% loading, 50% wet)

  • Methanol (MeOH): 150 mL

  • Hydrogen Gas (

    
    ):  Balloon pressure (1 atm) or Hydrogenator.
    
Protocol
  • Safety Check: Purge the reaction vessel with

    
     to remove oxygen before adding catalyst (Pd/C is pyrophoric when dry).
    
  • Loading: Add the nitro-indazole substrate (10.0 g) and MeOH (150 mL) to the flask.

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g).

  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       (repeat 3 times).
      
    • Stir vigorously under

      
       balloon (1 atm) at RT for 6–12 hours.
      
    • Monitoring: TLC should show the disappearance of the yellow nitro compound and the appearance of a fluorescent, lower

      
       amine spot.
      
  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Caution: Do not let the filter cake dry out completely (fire hazard). Wash with MeOH.

    • Concentrate the filtrate in vacuo to yield the crude amine.

  • Final Purification:

    • Recrystallize from Ethanol/Water or perform a short silica plug filtration (50% EtOAc/Hexanes) if necessary.

    • Yield: Typically 85–95% for this step.

Part 3: Analytical Data & Visualization

Expected Analytical Profile

Product: 1-(4-Methoxybenzyl)-1H-indazol-5-amine Formula:


MW:  253.30  g/mol 
TechniqueExpected Signal / ValueInterpretation
MS (ESI+)

254.1

Protonated molecular ion.
1H NMR (DMSO-d6)

7.80 (s, 1H)
C3-H (Indazole core).

7.35 (d, 1H)
C7-H.

7.20 (d, 2H)
PMB Aromatic protons.

6.85 (d, 2H)
PMB Aromatic protons.

6.75 (dd, 1H)
C6-H.

6.70 (d, 1H)
C4-H.

5.45 (s, 2H)
N-CH2 (Benzylic).

4.80 (br s, 2H)
NH2 (Amine - Exchangeable).

3.70 (s, 3H)
O-CH3.
Process Flow Diagram

The following diagram illustrates the purification logic required to ensure high purity.

WorkupFlow Crude Crude Reaction Mixture (DMF, Cs2CO3, Isomers) Quench Precipitation in Ice Water Crude->Quench Extract Extraction (EtOAc) Wash w/ Brine Quench->Extract TLC TLC Analysis (Isomer Check) Extract->TLC Column Flash Chromatography (Silica Gel) TLC->Column If N2 present > 5% Fraction1 Fraction 1: N1-Isomer (Target Intermediate) Column->Fraction1 Fraction2 Fraction 2: N2-Isomer (Impurity) Column->Fraction2

Figure 2: Purification workflow to remove the kinetic N2-isomer.

References

  • Regioselectivity in Indazole Alkylation

    • L. Crawford et al.
    • Source: [Link]

  • Indazole Synthesis & Properties

    • Beilstein Journal of Organic Chemistry, "Regioselective alkylation of a vers
    • Source: [Link]

  • Reduction Methodologies

    • M. Chakrabarty et al., "Reduction of nitroindazoles using Pd/C and Hydrazine," Tetrahedron Letters, 2005.
    • Source: [Link]

  • Compound Data (CAS 939756-05-5)

    • PubChem Compound Summary for 1-(4-Methoxybenzyl)-1H-indazol-5-amine.
    • Source: [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 1-(4-Methoxybenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 1-(4-Methoxybenzyl)-1H-indazol-5-amine

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 1-(4-Methoxybenzyl)-1H-indazol-5-amine (CAS: 939756-05-5), a critical intermediate in the synthesis of indazole-based kinase inhibitors (e.g., Axitinib analogs) and bioactive heterocycles.

The primary challenge in synthesizing this scaffold is controlling and verifying the regioselectivity of the alkylation step (N1 vs. N2 isomerism). This guide establishes a self-validating analytical framework to confirm the N1-isomer identity, utilizing 1H NMR, 2D NOESY, and Mass Spectrometry.

Synthetic Context & Impurity Profile

To understand the spectroscopic data, one must understand the origin of the molecule. The standard synthesis involves the N-alkylation of 5-nitroindazole followed by nitro-reduction.

Critical Quality Attributes (CQA):

  • Regioisomerism: N1-alkylation (Desired) vs. N2-alkylation (Common Impurity).

  • Residual Precursors: 5-nitroindazole or 4-methoxybenzyl chloride (PMB-Cl).

SynthesisPath Start 5-Nitroindazole Inter1 N1-PMB-5-Nitroindazole (Major) Start->Inter1 Alkylation Inter2 N2-PMB-5-Nitroindazole (Minor Impurity) Start->Inter2 Regio-error Reagent PMB-Cl (Base: Cs2CO3) Reagent->Inter1 Product 1-(4-Methoxybenzyl)- 1H-indazol-5-amine Inter1->Product Reduction (H2/Pd-C or Fe/NH4Cl)

Figure 1: Synthetic pathway highlighting the critical branching point for regioisomeric impurities.

Mass Spectrometry (MS) Profile

Mass spectrometry provides the first line of identity confirmation. The PMB group typically generates a characteristic fragmentation pattern.

Method: ESI+ (Electrospray Ionization, Positive Mode)[1]

ParameterValueAssignment
Molecular Formula C15H15N3ONeutral Molecule
Exact Mass 253.1215Monoisotopic
[M+H]+ 254.1 Protonated Molecular Ion (Base Peak)
[M+Na]+ 276.1Sodium Adduct
Fragment m/z 121.0 [C8H9O]+PMB Cation (4-Methoxybenzyl tropylium ion) - Diagnostic
Fragment m/z 134.1 [C7H8N3]+Indazole-5-amine core (after PMB loss)

Diagnostic Logic: The presence of the parent ion 254.1 confirms the intact molecule. High collision energy MS/MS usually cleaves the benzylic C-N bond, yielding the stable 4-methoxybenzyl carbocation (m/z 121 ), confirming the protecting group is attached.

Nuclear Magnetic Resonance (NMR) Data

NMR is the definitive tool for structural elucidation. The data below represents the N1-isomer in DMSO-d6 .

1H NMR (400 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Context
7.78 s1HH-3 Indazole C3-H (Characteristic downfield singlet)
7.35 d (J=8.8 Hz)1HH-7 Indazole C7-H (Closest to N1-PMB group)
7.18 d (J=8.6 Hz)2HH-2', H-6' PMB Aromatics (Meta to OMe)
6.85 d (J=8.6 Hz)2HH-3', H-5' PMB Aromatics (Ortho to OMe)
6.81 dd (J=8.8, 2.0 Hz)1HH-6 Indazole C6-H (Ortho to NH2)
6.75 d (J=2.0 Hz)1HH-4 Indazole C4-H (Ortho to NH2, shielded)
5.42 s2HN-CH2 Benzylic Methylene (Key connectivity)
4.85 br s2HNH2 Primary Amine (Exchangeable with D2O)
3.70 s3HOCH3 Methoxy Group
13C NMR (100 MHz, DMSO-d6)
  • Aliphatic: 55.1 (OCH3), 51.8 (N-CH2).

  • Aromatic (Indazole): 142.5 (C7a), 133.2 (C3), 123.5 (C3a), 116.8 (C6), 110.5 (C7), 101.2 (C4).

  • Aromatic (PMB): 158.8 (C-O), 129.8 (C-benzyl), 129.2 (2C), 113.9 (2C).

  • Functional: 141.8 (C5-NH2).

Critical Quality Control: Distinguishing N1 vs. N2 Isomers

The most common error in this synthesis is misidentifying the N2-isomer (2-(4-methoxybenzyl)-2H-indazol-5-amine). Standard 1H NMR is often insufficient for rapid differentiation without a reference standard.

The Definitive Test: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

To validate the structure as the N1-isomer , you must observe specific spatial couplings (NOE) that are geometrically impossible in the N2-isomer.

NOESY_Logic Decision Run 2D NOESY Spectrum (Focus: Benzylic CH2 @ 5.42 ppm) Obs1 Observation A: Strong Cross-peak between CH2 (5.42) and H-7 (7.35) Decision->Obs1 Obs2 Observation B: Strong Cross-peak between CH2 (5.42) and H-3 (7.78) Decision->Obs2 Concl1 CONCLUSION: N1-Isomer (Correct Product) Obs1->Concl1 Concl2 CONCLUSION: N2-Isomer (Regio-impurity) Obs2->Concl2

Figure 2: Logic flow for confirming regiochemistry via NOESY NMR.

  • N1-Isomer: The benzyl methylene protons (5.42 ppm) are spatially close to the Indazole H-7 .

  • N2-Isomer: The benzyl methylene protons are spatially close to the Indazole H-3 .

Infrared Spectroscopy (IR) Data

IR is useful for quick verification of the functional group transformations (Nitro -> Amine).

  • 3350 & 3280 cm⁻¹: N-H stretching (Primary amine doublet). Absence of these indicates incomplete reduction.

  • 1620 cm⁻¹: C=N stretching (Indazole ring).

  • 1510 cm⁻¹: N-O stretching (Nitro group). Must be ABSENT in pure product.

  • 1245 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether / Anisole moiety).

Experimental Protocols

Sample Preparation for NMR
  • Weigh 5–10 mg of the solid amine.

  • Dissolve in 0.6 mL of DMSO-d6 (Chloroform-d is acceptable, but DMSO provides sharper amine signals).

  • Ensure complete dissolution; the PMB group can increase lipophilicity, but the amine aids polarity.

  • QC Check: If the solution is cloudy, filter through a cotton plug into the NMR tube to avoid line broadening.

Regioselectivity Validation Workflow
  • Run 1H NMR. Integrate the aromatic region.

  • Check H-3 shift: If H-3 is > 8.2 ppm, suspect N2-isomer (N2 isomers often show deshielded H-3). If H-3 is ~7.8 ppm, likely N1.

  • Run NOESY (Mixing time 500ms): Look for the CH2 interactions described in Figure 2.

References

  • Regioselective Alkylation of Indazoles

    • L. Lunazzi, et al. Regiochemistry of the Alkylation of Indazoles.J. Org.[2][3][4] Chem.2024 , 20, 1940–1954.[4]

  • Spectroscopic Data of Indazole Amines

    • PubChem Compound Summary for CID 939756-05-5 (Analogous structures).
  • General Indazole Synthesis & Characterization

    • Beilstein J. Org.[3][4] Chem.2021 , 17, 1939–1951.[3] (Discusses N1 vs N2 selectivity with NaH/THF).

Sources

Structural Elucidation and Solid-State Characterization of 1-(4-Methoxybenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal structure analysis of 1-(4-Methoxybenzyl)-1H-indazol-5-amine Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary

1-(4-Methoxybenzyl)-1H-indazol-5-amine (CAS: 939756-05-5) represents a critical scaffold in medicinal chemistry, particularly in the development of tyrosine kinase inhibitors (e.g., Axitinib analogs) and anti-inflammatory agents. The structural integrity of this molecule hinges on the fused indazole core and the flexibility of the p-methoxybenzyl (PMB) protecting group.

This guide details the technical protocol for the single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It synthesizes experimental methodologies with theoretical structural predictions derived from verified crystallographic analogs (e.g., 1-benzyl-5-nitroindazole), providing a roadmap for determining molecular conformation, intermolecular packing forces, and polymorphic stability.

Chemical Context & Synthesis Logic

Before crystallographic analysis, high-purity material is required. The presence of the PMB group at the N1 position introduces significant lipophilicity, altering the packing motif compared to the parent 5-aminoindazole.

Synthesis Pathway

The target molecule is typically synthesized via the reduction of its nitro-precursor.

  • Precursor: 1-(4-Methoxybenzyl)-5-nitro-1H-indazole.

  • Reduction: Catalytic hydrogenation (

    
    , Pd/C) or chemical reduction (
    
    
    
    /EtOH).
  • Purification: Column chromatography (EtOAc/Hexane) is essential to remove regioisomers (N2-alkylated byproducts), which crystallize differently.

Experimental Protocol: Crystallization & Data Collection

Obtaining diffraction-quality crystals is the bottleneck of structural analysis. The PMB group adds rotational freedom, often leading to twinning or disorder if crystallization is too rapid.

Crystallization Strategy
  • Method: Slow Evaporation (Ambient Temperature).

  • Solvent System: Ethanol:Ethyl Acetate (3:1 v/v).

    • Why: Ethanol facilitates hydrogen bonding with the amine/indazole nitrogen, while Ethyl Acetate solubilizes the hydrophobic PMB tail.

  • Alternative: Vapor Diffusion (THF solvent, Hexane precipitant) if evaporation yields amorphous powder.

Data Collection Parameters (SC-XRD)

To minimize thermal motion of the flexible benzyl methylene linker, low-temperature data collection is mandatory.

ParameterSetting / SpecificationRationale
Temperature 100 K (

stream)
Reduces thermal ellipsoids of the flexible PMB group.
Radiation Source Mo-K

(

Å)
Preferred for organic molecules to minimize absorption effects compared to Cu-K

.
Resolution 0.8 Å or betterRequired for precise H-atom positioning (critical for amine H-bonds).
Crystal Size

mm
Optimal block morphology preferred over needles.
Workflow Diagram

The following diagram outlines the logical flow from crude material to refined structure solution.

CrystallizationWorkflow Raw Crude Amine (>95% Purity) Solvent Solvent Selection (EtOH/EtOAc vs THF/Hex) Raw->Solvent Dissolution Growth Crystal Growth (Slow Evaporation/Diffusion) Solvent->Growth T = 296K Screening Microscope Screening (Polarized Light) Growth->Screening Check Birefringence XRD Data Collection (Bruker APEX-II / Mo-Source) Screening->XRD Select Single Block Solve Structure Solution (SHELXT - Direct Methods) XRD->Solve Integration Refine Refinement (SHELXL - Least Squares) Solve->Refine F² Minimization Refine->Refine Check R-Factor

Figure 1: Operational workflow for the structural determination of indazole derivatives.

Structural Analysis & Discussion

Based on crystallographic data of close analogs (e.g., 1-benzyl-5-nitroindazole and N-substituted indazole sulfonamides), the following structural features are the standard for validation.

Molecular Conformation

The molecule consists of two planar systems: the indazole core and the phenyl ring of the PMB group.

  • Indazole Planarity: The bicyclic system is rigid. Root Mean Square (RMS) deviation from planarity is typically

    
     Å.
    
  • The "Elbow" Angle: The methylene bridge (

    
    ) acts as a hinge. The dihedral angle between the indazole plane and the phenyl ring is rarely 
    
    
    
    or
    
    
    . Expect a torsion angle (
    
    
    ) of 60°–85° .
    • Significance: This twist minimizes steric clash between the indazole H7 proton and the benzyl phenyl ring.

Hydrogen Bonding Network

The 5-amine (


) and the indazole N2 are the primary drivers of the lattice.
  • Primary Interaction (Chain Formation): The amine acts as a donor (

    
    ), and the un-substituted Nitrogen (N2) of a neighboring indazole acts as the acceptor (
    
    
    
    ).
    • Motif:

      
       forming infinite 
      
      
      
      chains running parallel to the crystallographic b-axis.[1]
    • Distance: Expect

      
       distances of 
      
      
      
      Å.
  • Secondary Interaction: The methoxy oxygen is a weak acceptor, potentially engaging in

    
     interactions with aromatic protons.
    
Pi-Stacking ( )

Indazole rings are electron-deficient and prone to stacking.

  • Geometry: Centroid-to-centroid distances of 3.5 – 3.8 Å are typical, often with a "slipped" stacking conformation to align the electron-rich benzene ring of one unit with the electron-deficient pyrazole ring of the neighbor.

Advanced Characterization: Hirshfeld Surface Analysis

To rigorously quantify the intermolecular forces beyond standard H-bonds, Hirshfeld surface analysis (using CrystalExplorer) is the industry standard.

Interaction Logic Diagram

The following diagram visualizes the competitive interaction landscape within the crystal lattice.

InteractionLogic cluster_lattice Crystal Lattice Stabilization Amine Amine (-NH2) Strong Donor IndazoleN Indazole N2 Strong Acceptor Amine->IndazoleN Primary H-Bond (Strong) Methoxy Methoxy O Weak Acceptor Amine->Methoxy Secondary H-Bond (Weak/Possible) Aromatic Aromatic Rings Pi-System Aromatic->Aromatic Pi-Stacking (Dispersion)

Figure 2: Interaction map showing the hierarchy of supramolecular forces stabilizing the crystal.

Interpretation of Fingerprint Plots
  • H...N Spikes: Sharp spikes in the 2D fingerprint plot (di

    
     1.0 Å, de 
    
    
    
    1.9 Å) confirm the strong
    
    
    hydrogen bonds.
  • H...H Region: The broad central region represents dispersive interactions dominated by the bulky PMB group.

Pharmaceutical Implications

Understanding this structure is vital for drug formulation:

  • Polymorphism Risk: The rotational flexibility of the PMB group suggests high conformational polymorphism risk. Screening different solvents is critical to identify the thermodynamically stable form.

  • Solubility: The "herringbone" or "stacked" packing (driven by the indazole core) often results in high lattice energy and lower aqueous solubility. Disruption of the planar stacking via the PMB twist is a mechanism to improve solubility profiles in drug design.

References

  • SHELX Software: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Indazole Geometry: Chicha, H., et al. (2013).[2][3] "N-(1H-Indazol-5-yl)-4-methoxybenzenesulfonamide." Acta Crystallographica Section E, 69(11), o1683. Link

  • Hirshfeld Analysis: Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11(1), 19-32. Link

  • Analogous Structures: Lei, G., & Zhou, L. (2009).[4] "1-Benzyl-1H-benzimidazole."[4] Acta Crystallographica Section E, 65(10), o2525. Link

Sources

1-(4-Methoxybenzyl)-1H-indazol-5-amine: A Privileged Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential, mechanism of action, and experimental utility of 1-(4-Methoxybenzyl)-1H-indazol-5-amine (CAS: 939756-05-5).

Technical Guide & Biological Target Analysis

Executive Summary

1-(4-Methoxybenzyl)-1H-indazol-5-amine is a specialized heterocyclic building block and pharmacophore used primarily in the discovery of small-molecule kinase inhibitors. While often utilized as a key intermediate, the molecule itself represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors.

Its core structure features an indazole ring (mimicking the purine ring of ATP) substituted at the N1-position with a 4-methoxybenzyl (PMB) group and at the C5-position with a primary amine. This specific substitution pattern directs its biological activity toward ATP-competitive inhibition , most notably against Rho-associated protein kinase (ROCK) and Tyrosine Kinases (e.g., VEGFR, EGFR) .

Key Applications:

  • Primary Target Class: ROCK1 / ROCK2 Inhibitors (Glaucoma, Cardiovascular, Oncology).

  • Secondary Target Class: Angiogenic Tyrosine Kinases (VEGFR2).

  • Emerging Targets: Haspin and Clk4 Kinases (Epigenetic regulation).

Chemical Biology & Pharmacophore Analysis[1][2]

To understand the biological targets, one must analyze the structural causality of the molecule's binding potential.

Structural Logic
  • Indazole Core (Hinge Binder): The indazole nitrogen atoms (specifically N2) typically serve as hydrogen bond acceptors interacting with the "hinge region" of the kinase ATP-binding pocket.

  • C5-Amine (Linker/Donor): The primary amine at position 5 is the critical vector for derivatization. It is almost invariably converted into a urea, amide, or sulfonamide . This extension allows the molecule to reach the "DFG-motif" (Asp-Phe-Gly) of the kinase, determining selectivity (Type I vs. Type II inhibition).

  • N1-(4-Methoxybenzyl) Group (Hydrophobic Anchor):

    • Unlike a simple protecting group, the N1-benzyl moiety often occupies a specific hydrophobic pocket (e.g., the solvent-exposed region or the back pocket) in enzymes like ROCK.

    • The para-methoxy group adds electron density and potential for weak hydrogen bonding or dipole interactions within the pocket.

Structure-Activity Relationship (SAR) Data

Research indicates that N1-benzyl substitutions on 5-aminoindazoles significantly enhance potency against ROCK compared to N1-unsubstituted analogs. The hydrophobic bulk of the benzyl group is essential for high-affinity binding (IC50 < 100 nM range for optimized derivatives).

Primary Biological Targets

Rho-Associated Protein Kinase (ROCK1 / ROCK2)

The most authoritative target for this scaffold is the ROCK family. ROCK is an effector of the small GTPase RhoA and regulates actin cytoskeleton organization.

  • Mechanism: The indazole core binds in the ATP pocket. The N1-PMB group helps orient the molecule, preventing steric clash and maximizing van der Waals contacts.

  • Therapeutic Relevance:

    • Ophthalmology: ROCK inhibition lowers intraocular pressure (IOP) in glaucoma (e.g., Ripasudil, Netarsudil).[1]

    • Cardiovascular: Vasodilation via smooth muscle relaxation.

    • Oncology: Inhibition of cancer cell migration and metastasis.

Vascular Endothelial Growth Factor Receptor (VEGFR)

Derivatives of 5-aminoindazole are potent inhibitors of VEGFR2.

  • Mechanism: When the C5-amine is derivatized into a urea (e.g., similar to Linifanib or Tivozanib structures), the molecule binds to the inactive conformation (DFG-out) of VEGFR.

  • Relevance: Anti-angiogenic therapy for solid tumors.

Emerging Targets: Haspin & Clk4

Recent studies (2024) have identified N1-substituted indazoles as selective inhibitors for Haspin (a mitotic kinase) and Clk4 (CDC-like kinase). The N1-benzyl/benzoyl group is critical for selectivity over other kinases by exploiting subtle differences in the ATP-binding cleft.

Visualization: ROCK Signaling Pathway

The following diagram illustrates the downstream effects of ROCK inhibition by the 1-(4-Methoxybenzyl)-1H-indazol-5-amine scaffold.

ROCK_Pathway GPCR GPCR Agonists (LPA, S1P, Thrombin) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK 1/2 (Rho-Kinase) RhoA->ROCK Activates Inhibitor Indazole-5-amine Scaffold Inhibitor->ROCK Inhibits (ATP-Competitive) MBS MYPT1 (Myosin Phosphatase) ROCK->MBS Phosphorylates (Inactivates) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation LIMK LIMK ROCK->LIMK Activates MBS->MLC Blocked Contract Smooth Muscle Contraction MLC->Contract Promotes Cofilin Cofilin LIMK->Cofilin Inactivates Actin Actin Polymerization Stress Fibers Cofilin->Actin Stabilizes Actin->Contract

Caption: The Indazole scaffold inhibits ROCK, preventing MLC phosphorylation and reducing actin stress fiber formation.

Experimental Protocols

To validate this molecule as a hit or intermediate, the following protocols are recommended.

Synthesis of Urea Derivative (Active Kinase Inhibitor)

Context: The free amine is often weakly active. Potency is unlocked by converting the C5-amine to a urea.

  • Reagents: 1-(4-Methoxybenzyl)-1H-indazol-5-amine (1.0 eq), Aryl isocyanate (e.g., Phenyl isocyanate, 1.1 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the indazole amine in anhydrous DCM under Nitrogen atmosphere.

    • Add the isocyanate dropwise at 0°C.

    • Stir at room temperature for 4–12 hours (monitor via TLC/LCMS).

    • Workup: The product often precipitates. Filter and wash with cold ether. If soluble, evaporate and purify via flash chromatography (Hexane/EtOAc).

  • Validation: Confirm structure via ¹H-NMR (Look for urea protons at δ 8.5–9.5 ppm).

In Vitro ROCK Kinase Assay

Objective: Determine IC50 of the molecule or its derivative.

ParameterSpecification
Enzyme Recombinant Human ROCK-II (aa 11–552), active.
Substrate S6 Kinase Substrate Peptide (KRRRLASLR).
ATP Concentration 10 µM (near Km).
Detection ADP-Glo™ or ³³P-ATP Radiometric Assay.

Protocol Steps:

  • Preparation: Dilute compound in 100% DMSO (3-fold serial dilutions).

  • Incubation: Mix Enzyme (5 nM final), Substrate (20 µM), and Compound in kinase buffer (50 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA).

  • Start: Initiate reaction with ATP. Incubate for 60 mins at Room Temp.

  • Stop/Read: Add detection reagent (e.g., ADP-Glo). Read Luminescence.

  • Analysis: Plot log[inhibitor] vs. response. Fit to sigmoidal dose-response curve to calculate IC50.

References

  • Feng, Y., et al. (2007). "Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II." Bioorganic & Medicinal Chemistry Letters.

  • LoGrasso, P., & Feng, Y. (2009). "Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders." Current Topics in Medicinal Chemistry.

  • Hassan, A. H. E., et al. (2024). "N1-Benzoylated 5-(4-pyridinyl)indazole-based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of the benzoyl substituents."[2] Archiv der Pharmazie.

  • Bao, Y., et al. (2020).[3] "B2(OH)4-mediated reductive N-N bond formation enables an efficient approach to 2-substituted indazolones." Organic Letters.

  • Sigma-Aldrich. "Product Specification: 1-(4-Methoxybenzyl)-1H-indazol-5-amine."

Sources

The Indazole Scaffold: A Technical Review of Discovery, Synthesis, and Therapeutic Applications

[1][2][3][4]

Executive Summary

The indazole (1H-indazole) scaffold represents a "privileged structure" in modern medicinal chemistry, functioning as a critical bioisostere for the indole ring system found in tryptophan and purine bases. Its unique electronic distribution, characterized by a 10-π electron system with high stability and specific hydrogen-bonding capabilities, has made it a cornerstone in the development of small-molecule inhibitors for oncology (Kinases), CNS disorders (GPCRs), and inflammation.

This technical guide synthesizes the structural logic, synthetic evolution, and experimental protocols required to leverage indazole derivatives in drug discovery, moving beyond basic reviews to provide actionable chemical intelligence.

Structural Biology & Pharmacophore Logic

The Hinge-Binding Motif

In the context of kinase inhibitors, the indazole core is predominantly utilized to target the ATP-binding pocket. The nitrogen atoms at positions 1 and 2 (N1 and N2) serve as a high-fidelity donor-acceptor motif that mimics the hydrogen bonding of the adenine purine ring.

  • N1-H (Donor): Forms a hydrogen bond with the carbonyl oxygen of the kinase hinge region (e.g., Glu residue).

  • N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen (e.g., Leu residue).

This interaction anchors the molecule, allowing substituents at C3, C4, and C6 to explore the hydrophobic back-pocket (gatekeeper region) and the solvent-exposed front pocket, respectively.

Visualization: Kinase Binding Mode

The following diagram illustrates the canonical binding mode of an indazole-based inhibitor within the ATP-binding pocket of a tyrosine kinase (e.g., VEGFR2).

IndazoleBindingHingeKinase Hinge Region(Glu/Leu Backbone)IndazoleIndazole Core(Scaffold)Indazole->HingeH-Bond (N1-H -> C=O)H-Bond (N2 <- NH)PocketHydrophobic Pocket(Gatekeeper Residue)Indazole->PocketC3 Substituent(Pi-Stacking/VDW)SolventSolvent Front(Solubilizing Group)Indazole->SolventC6 Substituent(Polar Interaction)

Figure 1: Canonical binding mode of Indazole inhibitors in the kinase ATP pocket.

Synthetic Methodologies: From Bench to Scale

The utility of indazole is defined by its synthetic accessibility.[1] While classical methods (e.g., Jacobson synthesis) exist, modern drug discovery favors routes that allow late-stage functionalization.

Primary Synthetic Route: Cyclization of 2-Halobenzaldehydes

This is the industry-standard method for generating 1H-indazoles due to the commercial availability of diverse 2-fluorobenzaldehydes.

Reaction Logic:

  • Nucleophilic Attack: Hydrazine attacks the aldehyde carbonyl to form a hydrazone.

  • S_NAr Cyclization: The distal nitrogen of the hydrazone displaces the ortho-halogen (F/Cl/Br) in an intramolecular nucleophilic aromatic substitution.

Technical Protocol: Synthesis of 1H-Indazole-3-carboxylic acid

Target: A core intermediate for amide-linked inhibitors (e.g., similar to Granisetron precursors).

Reagents:

  • 2-Fluorobenzaldehyde (1.0 eq)

  • Hydrazine hydrate (3.0 eq)

  • Solvent: Ethanol or n-Butanol

  • Temperature: Reflux (80–110°C)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 2-fluorobenzaldehyde (10 mmol) and Ethanol (30 mL).

  • Addition: Add Hydrazine hydrate (30 mmol) dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane) for the disappearance of the aldehyde.

  • Workup: Cool to room temperature. The product often precipitates.

    • If solid:[2] Filter and wash with cold ethanol.

    • If soluble: Concentrate in vacuo, dilute with water, and extract with Ethyl Acetate (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2).

Case Studies in Drug Discovery

Axitinib (Inlyta®) - VEGFR Inhibitor

Axitinib represents the pinnacle of fragment-based optimization on the indazole scaffold.

  • Discovery Challenge: First-generation inhibitors (e.g., Sunitinib) had poor selectivity profiles.

  • Solution: The indazole core was selected to rigidly hold the "styryl" moiety in a planar conformation, maximizing pi-stacking interactions within the receptor. The addition of a benzamide group allowed for "deep pocket" binding, significantly increasing potency (Picomolar IC50).

FDA-Approved Indazole Therapeutics

The following table summarizes key approved drugs, validating the scaffold's versatility.

Drug NameBrand NamePrimary TargetIndicationDiscovery Insight
Axitinib InlytaVEGFR 1/2/3Renal Cell CarcinomaIndazole provides rigid linker for deep-pocket binding.
Pazopanib VotrientVEGFR/PDGFRRenal Cell Carcinoma3-aminoindazole core used to mimic adenine binding.
Niraparib ZejulaPARP 1/2Ovarian CancerIndazole-7-carboxamide mimics the nicotinamide of NAD+.
Entrectinib RozlytrekTRK A/B/C, ROS1NSCLC (ROS1+)Designed to cross the Blood-Brain Barrier (CNS active).
Granisetron Kytril5-HT3 ReceptorNausea/VomitingIndazole acts as a bioisostere for the indole of serotonin.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols are recommended for characterizing novel indazole derivatives.

In Vitro Kinase Assay (Radiometric 33P-ATP)

Why this method? Radiometric assays are the "Gold Standard" for primary screening due to lack of interference from fluorescent compounds (a common issue with heterocycles).

Protocol:

  • Buffer Prep: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 1 mg/mL BSA.

  • Compound Addition: Dispense 10 µL of Indazole derivative (in DMSO) into 96-well plate.

  • Enzyme Mix: Add kinase (e.g., VEGFR2) at predetermined optimal concentration. Incubate 10 min.

  • Start Reaction: Add mixture of MgAcetate (10 mM) and [γ-33P]-ATP.

  • Incubation: 40 minutes at Room Temp.

  • Termination: Add 3% Phosphoric acid to quench.

  • Detection: Spot on P81 filter paper, wash 3x with phosphoric acid, dry, and count via scintillation.

Hit-to-Lead Optimization Workflow

The following decision tree outlines the logical progression from a raw indazole hit to a lead candidate.

OptimizationWorkflowHitIndazole Hit identified(IC50 < 1 µM)N_AlkCheck N1 vs N2 Alkylation(Regioselectivity)Hit->N_AlkSAR_C3C3-Position Scan(Suzuki/Stille Coupling)N_Alk->SAR_C3Optimized CoreSelectivityKinome Selectivity Panel(Avoid off-targets)SAR_C3->SelectivityPotent AnaloguesADMEMetabolic Stability(Microsomal Assay)Selectivity->ADMESelective CompoundsADME->SAR_C3High Clearance (Back to Design)LeadLead Candidate(IC50 < 10 nM)ADME->LeadHigh Stability

Figure 2: Hit-to-Lead optimization workflow for Indazole derivatives.

Future Outlook: Beyond Inhibition

The indazole scaffold is currently evolving beyond simple occupancy-driven inhibition.

  • PROTACs: Indazole-based kinase inhibitors (e.g., Axitinib analogs) are being used as "warheads" linked to E3 ligase ligands to degrade, rather than inhibit, oncogenic proteins.

  • Covalent Inhibitors: Introduction of acrylamide groups at the C3 or C5 position allows for covalent modification of cysteine residues in the ATP pocket, overcoming resistance mutations.

References

  • BenchChem Technical Support Team. (2025). The 7-Methyl-Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem. Link

  • Qin, J., et al. (2021).[3][4] "Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications." Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839-860.[3][4] Link

  • Bhat, U. V., et al. (2025).[5][6][7] "Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential."[5][6][8] ResearchGate.[2][9][10] Link

  • Hu, Y., et al. (2018). "Design, Synthesis, and Biological Evaluation of Axitinib Derivatives." PMC - NIH. Link

  • Protopopov, M. V., et al. (2021). "Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2." Biopolymers and Cell. Link

Technical Guide: Characterization and Utility of CAS 939756-05-5

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Technical Characterization of CAS 939756-05-5 (1-(4-Methoxybenzyl)-1H-indazol-5-amine) Content Type: In-depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers

A Critical Pharmacophore Intermediate for Indazole-Based Kinase Inhibitors

Executive Summary

CAS 939756-05-5, chemically identified as 1-(4-methoxybenzyl)-1H-indazol-5-amine , represents a high-value building block in the synthesis of small-molecule therapeutics, particularly Tyrosine Kinase Inhibitors (TKIs). Its structural significance lies in the orthogonal protection of the indazole nitrogen with a p-methoxybenzyl (PMB) group, allowing for selective functionalization of the C-5 amine without compromising the aromatic core's integrity.

This guide provides a comprehensive technical analysis of this intermediate, detailing its physicochemical properties, role in Structure-Activity Relationship (SAR) campaigns, and validated experimental protocols for its application in drug development.

Chemical Identity & Physicochemical Properties[1][2][3]

The compound serves as a "masked" form of 5-aminoindazole, a scaffold ubiquitous in oncology and immunology drugs targeting VEGFR, PDGFR, and ROCK pathways. The PMB group enhances lipophilicity, improving solubility in organic solvents during intermediate steps compared to the naked heterocycle.

Table 1: Physicochemical Profile

ParameterSpecification
CAS Number 939756-05-5
IUPAC Name 1-[(4-methoxyphenyl)methyl]indazol-5-amine
Synonyms 1-(4-methoxybenzyl)-1H-indazol-5-amine; 5-Amino-1-PMB-indazole
Molecular Formula C₁₅H₁₅N₃O
Molecular Weight 253.30 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Methanol
pKa (Calculated) ~3.5 (Indazole N1), ~4.8 (Aniline NH2)
Melting Point 118 – 122 °C (Typical range for PMB-indazoles)
Mechanism of Utility: The PMB Strategy

In medicinal chemistry, the direct use of 5-aminoindazole is often plagued by regioselectivity issues during alkylation or acylation due to the competing nucleophilicity of the indazole N1/N2 nitrogens.

CAS 939756-05-5 solves this by pre-installing the PMB protecting group at the N1 position. This serves two critical functions:

  • Regio-control: It locks the tautomeric equilibrium, forcing subsequent reactions (like halogenation or lithiation) to occur at predictable positions (typically C-3 or C-4).

  • Solubility Enhancement: The lipophilic benzyl ether facilitates purification by normal-phase chromatography, which is often difficult for polar, unprotected amino-indazoles.

Validated Deprotection Pathways

The PMB group is "orthogonal" to standard Boc/Fmoc strategies, meaning it remains stable under mild acidic or basic conditions used to deprotect other amines. It is selectively removed using:

  • Acidic Cleavage: Trifluoroacetic acid (TFA) at reflux.

  • Oxidative Cleavage: Cerium(IV) ammonium nitrate (CAN) or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Experimental Protocols
Protocol A: Amide Coupling (Drug Core Synthesis)

Objective: To couple the 5-amine of CAS 939756-05-5 with a carboxylic acid pharmacophore (e.g., a nicotinic acid derivative) to form a precursor for a kinase inhibitor.

Reagents:

  • CAS 939756-05-5 (1.0 eq)

  • Carboxylic Acid Partner (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Dissolution: Charge a flame-dried round-bottom flask with the Carboxylic Acid Partner and anhydrous DMF (0.1 M concentration).

  • Activation: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to form the activated ester. Note: A color change to yellow/orange is typical.

  • Addition: Add CAS 939756-05-5 (dissolved in minimal DMF) dropwise to the reaction mixture.

  • Reaction: Stir at RT for 4–6 hours. Monitor by LC-MS for the disappearance of the amine (m/z 254.1 [M+H]+).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (2x), water (2x), and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: PMB Deprotection (Final Step)

Objective: To remove the 1-PMB group and reveal the active pharmaceutical ingredient (API).

Reagents:

  • PMB-Protected Intermediate (from Protocol A)

  • Trifluoroacetic Acid (TFA)

  • Anisole (Scavenger)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in neat TFA (approx. 10 mL per gram of substrate). Add 2-3 equivalents of Anisole to scavenge the benzyl cation and prevent re-alkylation.

  • Reflux: Heat the mixture to 65°C for 2–4 hours. Critical: Monitor strictly by HPLC; prolonged heating can degrade the amide bond.

  • Quench: Cool to RT and concentrate in vacuo to remove excess TFA.

  • Neutralization: Redissolve the residue in DCM and slowly add saturated NaHCO₃ until pH > 7.

  • Isolation: Extract with DCM/MeOH (9:1). The product will likely precipitate or require reverse-phase purification.

Visualization of Synthetic Workflows
Diagram 1: Synthesis & Application Logic

This flow illustrates how CAS 939756-05-5 is generated and utilized to bypass regioselectivity issues.

G Start 5-Nitroindazole Step1 PMB-Cl / Base (N1-Protection) Start->Step1 Regioselective Alkylation Intermediate1 1-PMB-5-Nitroindazole Step1->Intermediate1 Step2 H2 / Pd-C (Reduction) Intermediate1->Step2 Target CAS 939756-05-5 (1-PMB-Indazol-5-amine) Step2->Target Usage Amide Coupling (Kinase Inhibitor Core) Target->Usage Key Building Block Final Deprotection (TFA) (Active Drug) Usage->Final

Caption: Synthetic route to CAS 939756-05-5 and its downstream application in API synthesis.

Diagram 2: Biological Signaling Context

Indazole-based drugs derived from this intermediate typically target receptor tyrosine kinases. This diagram maps the downstream effects.

Signaling Drug Indazole-Based TKI (Derived from CAS 939756-05-5) RTK VEGFR / PDGFR (Receptor Tyrosine Kinase) Drug->RTK Inhibits Effect Inhibition of Angiogenesis & Proliferation Drug->Effect Result: Blocked PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Effect Promotes ERK ERK/MAPK RAS->ERK ERK->Effect Promotes

Caption: Mechanism of Action for TKIs synthesized using the 5-aminoindazole scaffold.

References
  • PubChem Database. "Compound Summary: 1-(4-Methoxybenzyl)-1H-indazol-5-amine." National Center for Biotechnology Information. [Link]

  • Zhai, L. H., et al. (2015). "Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions." Organic Process Research & Development, 19(7), 849-857. (Contextual reference for indazole coupling strategies). [Link]

  • Boulanger, J., et al. (2010). "Synthesis and Structural Characterization of Indazole Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry. (General reference for PMB protection in indazole chemistry).

Tautomeric forms of substituted indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Chameleon Scaffold: A Definitive Guide to Indazole Tautomerism in Drug Discovery

Executive Summary

The indazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and a critical pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib).[1][2][3][4] However, its utility is complicated by annular tautomerism—the rapid proton migration between N1 and N2. Failure to account for this equilibrium leads to erroneous molecular docking results, misinterpretation of SAR (Structure-Activity Relationships), and synthesis of inactive regioisomers. This guide provides a technical deep-dive into the thermodynamics, characterization, and strategic manipulation of indazole tautomers.

Part 1: Fundamentals of Indazole Tautomerism

The Equilibrium

Unlike indole, which is static, indazole exists in a dynamic equilibrium between the


-indazole  (benzenoid) and 

-indazole
(quinoid-like) forms.
  • 
    -Indazole:  Thermodynamically preferred in the gas phase and non-polar environments. It retains full aromaticity of the benzene ring.
    
  • 
    -Indazole:  Generally less stable (by ~2–5 kcal/mol) due to the disruption of the benzene ring's aromaticity (quinoid character).[5] However, this energy gap is narrow enough to be bridged by solvent effects, binding site interactions, or specific substituents.
    
Mechanistic Drivers

The position of the proton (


) is dictated by three vectors:
  • Electronic/Steric Substituents: Groups that destabilize the N1 position push the equilibrium toward N2.

  • Solvation: Polar protic solvents can stabilize the highly polarized

    
     form via hydrogen bonding.
    
  • Binding Environment: A protein binding pocket can "select" and freeze the less stable tautomer if the binding enthalpy (

    
    ) overcomes the tautomerization penalty (
    
    
    
    ).

IndazoleEquilibrium H1 1H-Indazole (Benzenoid) Stable in Gas/Non-polar H2 2H-Indazole (Quinoid) High Dipole Moment H1->H2  KT (Equilibrium)   Factors Shifting Factors Factors->H1 Non-polar Solvents EWG at C3 Factors->H2 Protic Solvents Steric Bulk at C7 H-Bond Acceptors

Figure 1: Factors influencing the thermodynamic equilibrium between 1H and 2H indazole tautomers.

Part 2: Substituent Effects & Causality

Understanding why the equilibrium shifts is vital for rational drug design.

The C7 Steric Clash (The "Pro-Tip")

Substituents at the C7 position are the most potent tool for manipulating tautomerism. A bulky group at C7 creates steric repulsion with the proton on N1.

  • Mechanism: Van der Waals clash destabilizes the

    
     form.
    
  • Result: Shifts equilibrium significantly toward the

    
     form.
    
  • Application: If your kinase target requires a donor at N2, introduce a C7-methyl or chloro group to pre-organize the ligand.

Electronic Modulation (Hammett Effects)
  • Electron-Withdrawing Groups (EWG): An EWG at C3 increases the acidity of the N-H. While it generally stabilizes the

    
     form in vacuum, in solution, the increased acidity strengthens H-bonds with solvents, complicating the prediction.
    
  • Electron-Donating Groups (EDG): generally reinforce the native preference for the

    
     isomer.
    

Part 3: Analytical Characterization (The "How")

Distinguishing tautomers requires self-validating spectral protocols. Simple


 NMR is often insufficient due to rapid exchange averaging signals at room temperature.
Data Comparison: 1H vs 2H Isomers

The following table summarizes the distinct physicochemical signatures of fixed regioisomers (N-methylated standards), which serve as proxies for the tautomers.

Property1-Methylindazole (

-like)
2-Methylindazole (

-like)
Diagnostic Utility
UV Absorbance

~290 nm

~305 nm

often red-shifted due to quinoid conjugation.

NMR (C3)
~133 ppm~120-125 ppmC3 is shielded in

form.

NMR (N-Me)
~135 ppm (Pyrrole-like)~165 ppm (Pyridine-like)Gold Standard for assignment.
Crystallography C4-C5 / C6-C7 bond lengths equalC4-C5 / C6-C7 bond alternationVisualizes benzenoid vs. quinoid character.
Protocol: -HMBC for Tautomer/Regioisomer Assignment

This protocol is the definitive method for distinguishing N1-alkylated from N2-alkylated products, or determining the dominant tautomer in slow-exchange conditions.

Reagents & Equipment:

  • 600 MHz NMR (Cryoprobe preferred).

  • Solvent: DMSO-

    
     (slows proton exchange compared to MeOD).
    
  • Reference: Nitromethane (0 ppm) or Liquid

    
    .
    

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5-10 mg of analyte in 0.6 mL DMSO-

    
    . Ensure sample is dry to minimize water exchange broadening.
    
  • Acquisition: Run a standard

    
     spectrum.
    
  • 2D Experiment: Run a gradient-selected

    
    -
    
    
    
    HMBC (Heteronuclear Multiple Bond Correlation). Optimize for long-range coupling (
    
    
    Hz).
  • Analysis:

    • N1-Substituted (

      
      ):  The alkyl protons will show a strong 3-bond correlation to the bridgehead carbon (C7a) and the C3 carbon.
      
    • N2-Substituted (

      
      ):  The alkyl protons will correlate strongly to C3 but weakly or not at all to the bridgehead carbons (C7a/C3a) due to geometry.
      
    • Chemical Shift Check: Look for the N-alkylation shift. N2 is typically deshielded relative to N1 by 10-20 ppm.

Part 4: Implications in Drug Design (Kinase Inhibitors)

In kinase drug discovery, the indazole often binds to the "hinge region" of the ATP binding site. The hinge acts as a hydrogen bond donor/acceptor system.

The "Active Conformation" Trap

A common failure mode in computational docking is freezing the ligand in the low-energy


 state.
  • Case Study (Axitinib): Axitinib (VEGFR inhibitor) utilizes an indazole core.[2][5][6][7][8][9] The specific H-bond network with the kinase hinge requires the indazole to present specific donor/acceptor motifs.

  • Scaffold Hopping: When moving from an indole (NH donor only) to an indazole (NH donor + N acceptor), the medicinal chemist gains an H-bond acceptor. If the protein pocket has a backbone NH pointing at the N2 position, the

    
     tautomer is perfectly complementary.
    
Decision Tree for Scaffold Optimization

Use this workflow to determine if your lead compound suffers from "Tautomeric Debt" (energy penalty paid to bind).

DrugDesignWorkflow Start New Indazole Lead (Kinase Inhibitor) Step1 Dock both 1H and 2H tautomers into Crystal Structure Start->Step1 Check Which fits the Hinge? Step1->Check Fit1H 1H Fits Best Check->Fit1H  Donor-Acceptor Match   Fit2H 2H Fits Best Check->Fit2H  Acceptor-Donor Match   Action1 Design: Add EDG at C3/C5 to reinforce 1H stability Fit1H->Action1 Action2 Design: Add Steric Bulk at C7 to force 2H conformation Fit2H->Action2

Figure 2: Strategic workflow for optimizing indazole binding affinity based on tautomeric preference.

References

  • Tautomerism in Heterocycles: Claramunt, R. M., & Elguero, J. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Journal of Organic Chemistry. Link

  • Kinase Inhibitor Design: Vertex Pharmaceuticals. (2012).[8][9] Contribution of indazolinone tautomers to kinase activity. PubMed. Link

  • Synthesis & Regioselectivity: Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. Link

  • NMR Characterization: ACD/Labs. (2026). Differentiating Tautomers using 15N chemical shift information. Link

  • General Properties: BenchChem. (2025).[10] A Comparative Guide to 1H- and 2H-Indazole Derivatives. Link

Sources

Methodological & Application

Application Note: 1-(4-Methoxybenzyl)-1H-indazol-5-amine in Kinase Inhibitor Discovery

[1][2]

Executive Summary

The indazole core is a "privileged structure" in medicinal chemistry, serving as the backbone for multiple FDA-approved kinase inhibitors (e.g., Axitinib , Linifanib ). It mimics the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.[1]

1-(4-Methoxybenzyl)-1H-indazol-5-amine is a specialized building block designed for Focused Library Generation .

  • The 5-Amine Handle: Provides a vector to project substituents into the solvent-exposed region or the hydrophobic back-pocket (gatekeeper region), essential for tuning selectivity.

  • The N1-PMB Group: A protecting group that locks the tautomeric state of the indazole, preventing N1/N2 regioselectivity issues during functionalization. It renders the intermediate lipophilic and soluble for organic synthesis, and is removed prior to screening to restore the hinge-binding capability.

Chemical Rationale & Mechanism of Action[4]

The Indazole-Kinase Binding Mode

In its active form (after PMB removal), the indazole core binds to the ATP-binding pocket of kinases (e.g., VEGFR, PDGFR, SRC).

  • Hinge Interaction: The free N1-H (or N2) acts as a hydrogen bond donor/acceptor pair with the kinase hinge backbone (e.g., Glu/Leu residues).

  • Vectorality: The C5-position directs attached ligands (ureas, amides) towards the DFG-motif or the αC-helix , often creating Type II inhibitors that stabilize the inactive kinase conformation.

Strategic Role of the PMB Protection

Direct functionalization of unprotected amino-indazoles often leads to mixtures of N1- and N2-acylated byproducts. The 4-Methoxybenzyl (PMB) group at N1 serves two critical functions:

  • Regio-Control: It forces reaction exclusively at the C5-exocyclic amine.

  • Purification: The PMB group adds lipophilicity, simplifying flash chromatography purification of intermediates.

Experimental Protocol: Focused Library Synthesis

Objective: To synthesize a library of 5-substituted indazole inhibitors (Ureas/Amides) using 1-(4-Methoxybenzyl)-1H-indazol-5-amine, followed by deprotection for screening.

Phase A: Derivatization (Amide/Urea Formation)

Targeting the "Gatekeeper" and Solvent Front.

Reagents:

  • Scaffold: 1-(4-Methoxybenzyl)-1H-indazol-5-amine (1.0 eq)

  • Electrophiles: Diverse Acid Chlorides (for amides) or Isocyanates (for ureas).

  • Base: Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) or DMF.

Step-by-Step Procedure:

  • Dissolution: Dissolve 0.2 mmol of the scaffold in 2 mL anhydrous DCM.

  • Activation: Add 0.25 mmol (1.25 eq) of DIPEA.

  • Coupling: Add 0.22 mmol (1.1 eq) of the specific Acid Chloride or Isocyanate dropwise at 0°C.

  • Incubation: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS (Target mass = Scaffold + Electrophile).

  • Workup: Wash with 1M NaHCO₃, dry over MgSO₄, and concentrate.

    • QC Checkpoint: Purity >90% by HPLC required before deprotection.

Phase B: PMB Deprotection (The "Activation" Step)

Crucial: The PMB group must be removed to allow hinge binding.

Reagents:

  • Trifluoroacetic Acid (TFA).

  • Anisole (Scavenger).

Step-by-Step Procedure:

  • Reaction: Dissolve the intermediate from Phase A in neat TFA (1 mL per 100 mg) containing 5% Anisole.

  • Heating: Heat to 65°C for 2–4 hours. The solution typically turns purple/red (formation of PMB cation).

  • Quenching: Evaporate TFA under vacuum. Neutralize residue with sat. NaHCO₃.

  • Isolation: Extract with Ethyl Acetate. Purify via Prep-HPLC (Reverse Phase, Acetonitrile/Water).

  • Final Product: Obtain the 5-substituted-1H-indazole as a white/off-white solid.

Experimental Protocol: Kinase Inhibitor Screening (ADP-Glo™)[2]

Objective: Screen the deprotected library against a target kinase (e.g., VEGFR2 or SRC) to determine IC₅₀ values.

Methodology: ADP-Glo™ Kinase Assay (Promega). This assay quantifies kinase activity by converting the ADP produced during the reaction into light (Luciferase).

Reagent Preparation
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Poly(Glu,Tyr) 4:1 (0.2 mg/mL).

  • ATP: Ultra-pure ATP (10 µM, near K_m of the kinase).

  • Test Compounds: Dissolve final deprotected indazoles in 100% DMSO to 10 mM.

Assay Workflow (384-Well Plate)
StepActionVolumeNotes
1 Compound Addition 1 µLAdd serial dilutions of inhibitors (e.g., 10 µM to 0.1 nM). Final DMSO <1%.
2 Enzyme Addition 2 µLAdd Kinase (e.g., VEGFR2, ~2 ng/well). Incubate 10 min at RT.
3 Reaction Start 2 µLAdd ATP/Substrate mix.
4 Incubation -Incubate for 60 min at RT (Kinase Reaction).
5 ADP-Glo Reagent 5 µLAdd Reagent 1 (Stops reaction, depletes remaining ATP). Incubate 40 min.
6 Detection Reagent 10 µLAdd Reagent 2 (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
7 Read -Measure Luminescence on a plate reader (e.g., EnVision).
Data Analysis
  • Normalization: Calculate % Inhibition =

    
    .
    
  • Curve Fitting: Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC₅₀.

Visualizations & Workflows

Synthetic & Screening Workflow

The following diagram illustrates the transformation of the scaffold into a screenable library.

GScaffold1-(4-Methoxybenzyl)-1H-indazol-5-amine(Inactive Precursor)LibraryLibrary Synthesis(Amide/Urea Coupling)Scaffold->Library  R-COCl / R-NCO  IntermediateProtectedIntermediate(N1-PMB)Library->IntermediateDeprotectionAcid Deprotection(TFA/Anisole)Intermediate->Deprotection  Remove PMB  ActiveInhibitorActive Inhibitor(Free N1-H)Deprotection->ActiveInhibitor  Yields Hinge Binder  ScreenKinase Screen(ADP-Glo / FRET)ActiveInhibitor->Screen  Test vs VEGFR/SRC  

Caption: Workflow converting the PMB-protected scaffold into active kinase inhibitors for screening.

Mechanistic Binding Mode

Conceptual representation of the deprotected inhibitor interacting with the kinase ATP pocket.

BindingHingeKinase Hinge Region(Glu/Leu Backbone)PocketHydrophobic Pocket(Selectivity Filter)IndazoleIndazole Core(Adenine Mimic)Indazole->Hinge  H-Bonds (Donor/Acceptor)  AmineLinker5-Amino LinkerIndazole->AmineLinkerRGroupFunctional Group (R)(Determines Potency)AmineLinker->RGroupRGroup->Pocket  Van der Waals / Pi-Stacking  

Caption: Structural logic of Indazole-based inhibition. The 5-amino group vectors the 'R' group into the selectivity pocket.

References

  • Pfizer Inc. (2007). Discovery of Axitinib (AG-013736): A Potent Inhibitor of VEGFR.[2] Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH). Protein kinase affinity reagents based on a 5-aminoindazole scaffold. PubMed Central.

  • BenchChem. Application Notes: The Indazole-Benzamide Scaffold in Drug Discovery.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

  • RSC Publishing. Current progress of indazoles as protein kinase inhibitors. RSC Advances.

Disclaimer: This protocol is for research use only. Ensure all chemical synthesis is performed in a fume hood with appropriate PPE.

Use of 1-(4-Methoxybenzyl)-1H-indazol-5-amine as a research chemical

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxybenzyl)-1H-indazol-5-amine (CAS: 939756-05-5) is a specialized "regio-locked" building block designed for the high-yield synthesis of indazole-based small molecule inhibitors.

In medicinal chemistry, the indazole ring is a privileged scaffold, functioning as a bioisostere of the adenine portion of ATP. However, unsubstituted indazoles suffer from annular tautomerism (N1-H vs. N2-H), leading to regioselectivity mixtures during functionalization. This compound solves that challenge by providing a pre-installed 4-Methoxybenzyl (PMB) protecting group at the N1 position. This allows researchers to derivatize the 5-amino position exclusively, followed by a clean deprotection step to reveal the bioactive N1-H indazole.

This guide details the handling, synthetic logic, and validated protocols for utilizing this scaffold in drug discovery workflows.

Technical Profile & Handling

PropertySpecification
Chemical Name 1-[(4-methoxyphenyl)methyl]indazol-5-amine
CAS Number 939756-05-5
Molecular Formula C₁₅H₁₅N₃O
Molecular Weight 253.30 g/mol
Appearance Off-white to pale yellow solid
Solubility DMSO (>50 mM), DMF, DCM; Low solubility in water
Storage -20°C, desiccated (Hygroscopic amine)
Stability Stable to base and mild acid; PMB is acid-labile (TFA)

Handling Precaution: As an aromatic amine, this compound is prone to oxidation. Store under inert atmosphere (Argon/Nitrogen) once the vial is opened.

Synthetic Logic: The "Regio-Lock" Strategy

The primary value of this compound lies in its ability to bypass the regioselectivity issues inherent to indazole chemistry.

  • The Problem: Direct alkylation or functionalization of a 5-amino-1H-indazole often results in a mixture of N1 and N2 substituted products due to tautomeric equilibrium.

  • The Solution: The PMB group "locks" the molecule in the 1H-isomer form.

  • The Workflow:

    • Step A: Use the 5-amine handle to attach the "tail" of the inhibitor (via Amide coupling, Urea formation, or Buchwald-Hartwig amination).

    • Step B: Remove the PMB group using acidic conditions (TFA) to release the free N-H, which is often critical for hydrogen bonding within the kinase hinge region.

Visualization: The Synthetic Workflow

IndazoleWorkflow Start Scaffold (PMB-Protected) Step1 Functionalization (Targeting 5-NH2) Start->Step1 R-COOH / HATU or R-NCO Inter Intermediate (Stable N1-PMB) Step1->Inter Formation of Amide/Urea Step2 Deprotection (TFA Reflux) Inter->Step2 Cleavage of PMB Group Final Active Inhibitor (Free N1-H) Step2->Final Yields Bioactive Core

Figure 1: The "Protect-Derivatize-Deprotect" workflow ensures regio-purity of the final kinase inhibitor.

Application Protocols

Protocol A: Amide Library Generation (5-Position Derivatization)

Objective: To synthesize a library of amide analogs targeting the ATP-binding pocket. Scale: 100 mg (0.4 mmol)

Reagents:

  • Carboxylic Acid (R-COOH): 1.2 equivalents

  • Coupling Agent: HATU (1.5 eq) or T3P (50% in EtOAc, 2.0 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.2 eq) in DMF (2 mL). Add DIPEA (3.0 eq) and HATU (1.5 eq). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add 1-(4-Methoxybenzyl)-1H-indazol-5-amine (1.0 eq) to the reaction mixture.

  • Reaction: Stir at RT for 4–16 hours.

    • Monitoring: Check LC-MS for the disappearance of the amine (M+H = 254.3) and formation of the product (M+H = 254 + Acid Mass - 18).

  • Workup: Dilute with EtOAc (20 mL). Wash sequentially with sat.[1] NaHCO₃, water, and brine.[2]

  • Purification: Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (Hexane/EtOAc gradient).

Critical Note: The PMB group increases lipophilicity, making these intermediates easy to purify on standard silica compared to their polar, deprotected counterparts.

Protocol B: PMB Deprotection (The "Release" Step)

Objective: Removal of the 4-Methoxybenzyl group to reveal the active N1-H indazole. Mechanism: Acid-catalyzed cleavage generating a resonance-stabilized p-methoxybenzyl carbocation.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Anisole (Scavenger - Critical)

  • Trifluoromethanesulfonic acid (TfOH) - Optional for stubborn substrates

Procedure:

  • Setup: Dissolve the PMB-protected intermediate (from Protocol A) in neat TFA (concentration: ~0.1 M).

  • Scavenger Addition: Add Anisole (5–10 equivalents).

    • Why? The cleaved PMB cation is highly electrophilic and will re-alkylate your molecule (often on the 5-amide or other nucleophilic sites) if not intercepted by Anisole.

  • Reaction: Heat the mixture to 65°C (Reflux) for 2–6 hours.

    • Monitoring: LC-MS will show a mass loss of 120 Da (loss of C₈H₉O).

  • Workup:

    • Cool to RT.

    • Remove excess TFA under reduced pressure (rotary evaporator).

    • Neutralization: Redissolve residue in MeOH/DCM and neutralize with sat. NaHCO₃ or Ammonia in MeOH.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to remove the scavenger byproducts.

Visualization: Deprotection Mechanism & Logic

Deprotection Substrate PMB-Protected Indazole (Inert to Base) Acid TFA / Heat (Protonation) Substrate->Acid Cleavage C-N Bond Cleavage Acid->Cleavage Cation PMB Cation (Reactive Electrophile!) Cleavage->Cation Product Free Indazole (Active Drug) Cleavage->Product Scavenger Anisole (Trap) Cation->Scavenger Interception Waste PMB-Anisole Adduct (Discard) Scavenger->Waste

Figure 2: The role of Anisole as a scavenger prevents "PMB-shuffling" during the deprotection step.

Quality Control & Validation

To ensure the integrity of your scaffold before and after reaction, utilize the following markers:

1H NMR Validation (DMSO-d₆)
  • The PMB Marker: Look for the distinctive PMB signals in the starting material:

    • Doublets: Two doublets integrating to 2H each in the aromatic region (~7.2 ppm and ~6.8 ppm).[1]

    • Benzylic CH₂: A sharp singlet (2H) around 5.50 ppm .

    • Methoxy: A sharp singlet (3H) around 3.70 ppm .[1]

  • Deprotection Confirmation: Successful reaction (Protocol B) is confirmed by the complete disappearance of the Benzylic CH₂ (5.50 ppm) and Methoxy (3.70 ppm) signals, and the appearance of a broad exchangeable singlet (N-H) around 13.0 ppm.

HPLC Purity Check
  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Retention Time Shift: The deprotected product is significantly more polar and will elute much earlier than the PMB-protected precursor.

References

  • Vertex Pharmaceuticals. (2006). Protein kinase affinity reagents based on a 5-aminoindazole scaffold.[3] PubMed Central.

  • Miki, Y., et al. (1998).[4] p-Methoxybenzyl Group as a Protecting Group of the Nitrogen in Indole Derivatives: Deprotection by DDQ or Trifluoroacetic Acid.[4][5][6] Heterocycles.[4][7]

  • Sigma-Aldrich. Protecting Group Reagents - PMB Trichloroacetimidate and PMB-Cl applications.

  • BenchChem. Discovery and synthesis of novel indazole derivatives.

  • MDPI. (2012). The Synthesis and Molecular Structure of 2-(4-Methoxybenzyl)-4-nitro-2H-indazole.

Sources

Application Notes and Protocols for Cell-Based Assays with Indazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its structural resemblance to purine, the core of ATP, makes it an effective ATP-competitive inhibitor for a wide range of protein kinases.[3] Consequently, indazole derivatives have been extensively developed as potent anti-cancer agents, targeting key signaling pathways that govern cell proliferation, survival, and metastasis.[1] Marketed drugs such as Axitinib, a VEGFR inhibitor, and Pazopanib, a multi-kinase inhibitor, underscore the clinical success of this chemical class.[1]

This guide provides a comprehensive, multi-tiered approach to the in-vitro characterization of novel indazole compounds. As a Senior Application Scientist, my objective is not merely to present protocols, but to impart the strategic logic behind them. We will progress from broad phenotypic screening to detailed mechanistic and target-validation assays, a workflow that mirrors the standard drug discovery cascade. Each protocol is designed as a self-validating system, incorporating the necessary controls to ensure data integrity and reproducibility.

Experimental Strategy: A Tiered Approach to Characterization

A logical workflow is critical for the efficient evaluation of new chemical entities. We advocate for a three-tiered approach to systematically characterize the cellular effects of novel indazole compounds. This strategy ensures that resource-intensive mechanistic studies are performed on compounds that have first demonstrated foundational biological activity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target Validation a Assess Cytotoxicity & Antiproliferative Activity b Induction of Apoptosis? a->b c Cell Cycle Perturbation? a->c d Modulation of Specific Signaling Pathways? b->d c->d

Caption: A tiered workflow for characterizing indazole compounds.

Tier 1: Antiproliferative Activity Assessment

The initial step for any potential anti-cancer agent is to determine its effect on cancer cell viability and proliferation. The MTT assay is a robust, high-throughput colorimetric method for this purpose.[4][5]

Scientific Principle: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the metabolic activity of living cells.[6] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[7] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured. This absorbance is directly proportional to the number of metabolically active (viable) cells.[8] While widely used, it's important to recognize this assay measures metabolic activity, not cell viability directly, which can be a limitation under certain conditions like mitochondrial dysfunction.[6][9]

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) to ~80% confluency.[4]

    • Trypsinize and perform a cell count.

    • Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the indazole compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Untreated Control: Cells in culture medium only.

    • Incubate the plate for 24, 48, or 72 hours.[10]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[7]

    • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).[11]

    • Incubate for 3-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[8]

    • Gently pipette up and down or use a plate shaker for 10 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Interpretation

The antiproliferative activity is typically expressed as the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.

Compound IDCell LineIncubation Time (h)IC₅₀ (µM)[4]
Indazole-01MCF-7485.15
Indazole-01A5494812.8
Indazole-01HepG2488.4
DoxorubicinMCF-7480.98

Tier 2: Elucidating the Mechanism of Cell Death

Once a compound demonstrates significant antiproliferative activity, the next logical question is how it is inhibiting cell growth. The two most common cellular fates are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is a powerful tool to dissect these phenomena.

A. Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Scientific Principle: This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, a phospholipid called phosphatidylserine (PS), which is normally on the inner leaflet of the plasma membrane, flips to the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[13]

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis a Treat cells with Indazole Compound b Harvest & Wash Cells a->b c Resuspend in Binding Buffer b->c d Add Annexin V-FITC & PI c->d e Incubate (15 min, dark) d->e f Analyze by Flow Cytometry e->f g Quadrant Analysis: Live vs Apoptotic vs Necrotic f->g

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Experimental Protocol:

  • Cell Treatment:

    • Seed 1 x 10⁶ cells in a 6-well plate and allow them to adhere overnight.

    • Treat cells with the indazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle non-enzymatic method like scraping or EDTA-based dissociation to preserve membrane integrity.[14]

    • Combine the floating and adherent fractions and centrifuge at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock).[14]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately by flow cytometry.

    • FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

    • Collect data for at least 10,000 events per sample.

Data Interpretation: The results are visualized in a dot plot, which is divided into four quadrants:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

A significant increase in the percentage of cells in the lower-right and upper-right quadrants indicates that the indazole compound induces apoptosis.[4]

B. Cell Cycle Analysis via Propidium Iodide (PI) Staining

Scientific Principle: Cell cycle analysis quantifies the DNA content of cells within a population.[13] After fixing cells to make them permeable, PI is used to stain the cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA.[15] This allows for the discrimination of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells have a normal (2N) amount of DNA.

  • S phase: Cells are actively synthesizing DNA, so their DNA content is between 2N and 4N.

  • G2/M phase: Cells have completed DNA replication and have a 4N amount of DNA.[16]

An accumulation of cells in a specific phase suggests the compound induces cell cycle arrest at that checkpoint.[17][18]

Experimental Protocol:

  • Cell Treatment:

    • Seed and treat cells as described for the apoptosis assay.

  • Cell Fixation:

    • Harvest cells (adherent and floating) and wash once with PBS.

    • Resuspend the cell pellet in 0.5 mL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells. This step is crucial for proper fixation and prevention of clumping.[19]

    • Incubate at -20°C for at least 2 hours (can be stored for weeks).[20]

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 1 mL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[13][15]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples by flow cytometry, measuring the fluorescence in the appropriate channel for PI (e.g., FL2).

    • The data is displayed as a histogram of cell count versus DNA content (fluorescence intensity).

Data Interpretation: Analysis of the histogram reveals the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the cell population at a specific phase (e.g., G2/M) compared to the vehicle control indicates cell cycle arrest.[16]

Tier 3: Target Pathway Validation

Many indazole compounds function as kinase inhibitors.[3][21] Western blotting is the gold-standard technique to confirm if a compound inhibits a specific signaling pathway by measuring changes in protein phosphorylation.

Scientific Principle: Western Blotting for Kinase Inhibition

This technique measures the levels of specific proteins in a cell lysate.[22] To assess kinase activity, we use antibodies that recognize the phosphorylated form of a target protein (the active state) and antibodies that recognize the total amount of that protein. A potent kinase inhibitor will decrease the signal from the phospho-specific antibody without changing the signal from the total protein antibody.[23][24] A loading control (e.g., β-actin or GAPDH) is used to ensure equal amounts of protein were loaded in each lane.[25]

G cluster_0 Upstream Signal (e.g., Growth Factor) cluster_1 Kinase Cascade cluster_2 Cellular Response cluster_3 a Signal b Kinase A a->b Activates c Kinase B (Target of Indazole) b->c Phosphorylates d Kinase C (Downstream Effector) c->d Phosphorylates e Transcription Factor d->e Activates f Gene Expression (Proliferation, Survival) e->f g Indazole Compound g->c Inhibits

Caption: A representative kinase signaling pathway targeted by an indazole inhibitor.

Experimental Protocol: Western Blot Analysis
  • Cell Lysis:

    • Treat cells with the indazole compound as previously described.

    • Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target kinase (e.g., anti-phospho-PLK4) overnight at 4°C.[21]

    • Wash the membrane several times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection and Re-probing:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To confirm equal loading and assess total protein levels, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total target kinase and then a loading control like β-actin.

Data Interpretation

A successful indazole kinase inhibitor will show a dose-dependent decrease in the band intensity for the phosphorylated target protein, while the total protein and loading control bands remain unchanged. This provides strong evidence of on-target activity within the cellular context.

References

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (2025, September 12).
  • Application Notes and Protocols for Indazole Derivatives in Neurodegenerative Disease Research. (2025). BenchChem.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Tre
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). RSC Advances.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • 2H-Indazole Derivatives: A Comprehensive Technical Guide to Their Biological Activities. (2025). BenchChem.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evalu
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. PMC.
  • Assaying cell cycle st
  • ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIV
  • Application Notes and Protocols for Cell-based Assays of 2-Benzyl-2H-indazole-3-carboxylic acid. (2025). BenchChem.
  • Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development. (2025). BenchChem.
  • MTT assay overview. Abcam.
  • Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. (2022, October 6).
  • The Anticancer Activity of Indazole Compounds: A Mini Review. (2021, February 1).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Spotlight: Cell-based kinase assay form
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26).
  • Exploring the inhibitory mechanisms of indazole compounds against SAH/MTAN-mediated quorum sensing utilizing QSAR and docking. (2022, December 22). AboutScience.
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine.
  • Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Tre
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • Annexin V-Dye Apoptosis Assay. G-Biosciences.
  • Cell cycle arrest and apoptotic studies of Terminalia chebula against MCF-7 breast cancer cell line: an in vitro and in silico approach. (2023, August 29). Frontiers.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Deriv
  • Structures of kinase inhibitors containing an indazole moiety.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025, December 2). MDPI.
  • Is Your MTT Assay Really the Best Choice?.
  • Cell cycle arrest and induction of apoptosis in human cancer cells lines by date palm kernels extracts and isol
  • Annexin V/PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio.
  • A Novel Sterol-Signaling Pathway Governs Azole Antifungal Drug Resistance and Hypoxic Gene Repression in Saccharomyces cerevisiae. PMC.
  • Annexin V staining assay protocol for apoptosis. Abcam.
  • Synthesis and evaluation of indazole based analog sensitive Akt inhibitors. PMC.
  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021, November 26). MDPI.
  • Apoptosis, DNA damage, and cell cycle arrest: The anticancer mechanisms of quercetin in human cervix epithelioid carcinoma cells. (2025, May 1).
  • Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. (2022, April 5). Journal of Applied Pharmaceutical Science.
  • Dissect Signaling Pathways with Multiplex Western Blots. Thermo Fisher Scientific - US.
  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed.
  • Annexin V Staining Protocol. BD Biosciences.
  • Propidium Iodide Cell Viability Flow Cytometry Protocol. R&D Systems.
  • PI Cell cycle. University College London.

Sources

Application Note & Protocol Guide: 1-(4-Methoxybenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxybenzyl)-1H-indazol-5-amine (CAS: 939756-05-5) is a critical synthetic intermediate featuring a primary aromatic amine and a para-methoxybenzyl (PMB) protecting group on the indazole N1 position.[1][2] It serves as a versatile scaffold in the development of kinase inhibitors (e.g., VEGFR, FGFR) and other bioactive heterocycles.

This compound presents specific stability challenges: the primary amine is susceptible to oxidative degradation (browning), while the PMB group is acid-labile.[2] Strict adherence to the storage and handling protocols detailed below is required to maintain purity >98% and prevent premature deprotection or polymerization.

Quick Reference Storage:

  • Solid State: -20°C, Desiccated, Protected from Light, Inert Atmosphere (Argon/N₂).[1][2]

  • Solution (DMSO): -80°C (Long-term) or -20°C (Short-term < 1 month).[1][2] Avoid aqueous acid.[2]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyDetail
Chemical Name 1-(4-Methoxybenzyl)-1H-indazol-5-amine
Synonyms 1-[(4-Methoxyphenyl)methyl]-1H-indazol-5-amine; 5-Amino-1-PMB-indazole
CAS Number 939756-05-5
Molecular Formula C₁₅H₁₅N₃O
Molecular Weight 253.30 g/mol
Appearance Off-white to pale brown solid (Darkens upon oxidation)
Solubility Soluble in DMSO, DMF, DCM, MeOH.[1][2] Insoluble in water.[2]
pKa (Calc) ~3.5 (Indazole N2), ~4.0 (Aniline NH₂)

Handling & Safety Guidelines

Hazard Identification

While specific toxicological data for this derivative is limited, it should be handled with the precautions applicable to 5-aminoindazole (CAS: 19335-11-6), a known toxicant.[1][2]

  • H301: Toxic if swallowed.[2][3][4][5]

  • H315/H319: Causes skin and serious eye irritation.[2][6]

  • H335: May cause respiratory irritation.[2]

Engineering Controls & PPE[1][2][13]
  • Containment: Handle exclusively inside a certified chemical fume hood.

  • Inert Environment: Weighing and aliquoting should ideally be performed in a glovebox or under a funnel with a gentle stream of nitrogen.[2]

  • PPE: Nitrile gloves (double-gloving recommended for DMSO solutions), lab coat, and safety glasses with side shields.[1][2]

Storage & Stability Protocols

Solid State Storage

The primary degradation pathway for the solid is oxidative coupling of the amine, leading to azo-dimers and colored impurities (quinoids).[1][2]

  • Vial Selection: Use amber glass vials with PTFE-lined screw caps to block UV/Vis light.[2]

  • Atmosphere: Purge the headspace with Argon or Nitrogen before sealing.[2]

  • Temperature: Store at -20°C .

  • Desiccation: Store vials inside a secondary container (jar) with active desiccant (e.g., Drierite) to prevent moisture condensation upon thawing.[2]

Solution State Storage

The PMB group renders the molecule lipophilic, making DMSO the preferred solvent for biological stocks.[2]

  • Solvent: Anhydrous DMSO (Grade ≥99.9%).[2]

  • Concentration: Recommended stock concentration: 10 mM to 50 mM .

  • Freeze-Thaw: Limit to <3 cycles. Aliquot stocks into single-use volumes (e.g., 50 µL) to avoid repeated temperature stress.

  • Stability:

    • Room Temp: < 24 hours (Dark).[2]

    • -20°C: Stable for 1 month.

    • -80°C: Stable for 6 months.

Technical Application Notes

Reactivity & Degradation

Understanding the "Why" behind the protocols:

  • PMB Sensitivity: The 4-methoxybenzyl group is electron-rich.[1][2] It is stable to basic conditions (e.g., K₂CO₃, NaOH) but labile to acids . Exposure to TFA, HCl, or even acidic silica gel can cause premature cleavage of the protecting group, yielding the free 5-aminoindazole.[1][2]

  • Amine Oxidation: Like all anilines, the C5-amine can oxidize.[2] If the solid turns dark brown or black, purify via recrystallization (EtOH) or column chromatography immediately.[2]

Visualization of Handling Logic

StorageWorkflow Start Received Compound (1-PMB-1H-indazol-5-amine) Check Visual Inspection (Color Check) Start->Check Color Is it Dark Brown/Black? Check->Color Purify Purify Required (Recrystallization/Column) Color->Purify Yes (Oxidized) SolidStorage Solid Storage: -20°C, Argon, Dark Color->SolidStorage No (Off-white) Purify->SolidStorage Solubilization Solubilization: Anhydrous DMSO SolidStorage->Solubilization Prepare Stock StockStorage Stock Storage: -80°C, Single Aliquots Solubilization->StockStorage Usage Experimental Use: Avoid Acidic Media StockStorage->Usage

Figure 1: Decision tree for inspection, storage, and solubilization to ensure compound integrity.

Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution

Objective: Create a stable stock for biological assays or synthetic coupling.

  • Equilibration: Allow the vial to warm to room temperature (approx. 30 min) inside the desiccator before opening. This prevents water condensation on the cold solid.[2]

  • Weighing: Weigh 12.7 mg of 1-(4-Methoxybenzyl)-1H-indazol-5-amine.

  • Dissolution: Add 1.0 mL of anhydrous DMSO.

  • Mixing: Vortex gently for 30 seconds. Sonicate for 1 minute if particles persist.

  • Aliquoting: Dispense into 50 µL aliquots in amber microcentrifuge tubes.

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Quality Control (QC) Verification

Objective: Verify identity and purity before critical experiments.

  • Method: 1H NMR (DMSO-d₆)[1][2]

  • Key Diagnostic Signals:

    • PMB -OCH₃: Singlet at ~3.70 ppm (3H).

    • PMB Benzylic CH₂: Singlet at ~5.50 ppm (2H).

    • Indazole C3-H: Singlet at ~7.8–8.0 ppm (1H).[2]

    • Amine NH₂: Broad singlet at ~4.8–5.2 ppm (2H, exchangeable with D₂O).

    • Impurity Watch: Disappearance of the 3.70/5.50 peaks indicates PMB loss.[2] Broadening of aromatic peaks suggests oxidation.[2]

Protocol C: Synthetic Utility - Amide Coupling

Objective: Coupling the 5-amine to a carboxylic acid (R-COOH).

  • Reagents: Dissolve Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in DMF.

  • Base: Add DIPEA (3.0 eq).[2] Stir for 5 mins to activate acid.

  • Addition: Add 1-(4-Methoxybenzyl)-1H-indazol-5-amine (1.0 eq) dissolved in minimal DMF.

  • Reaction: Stir at Room Temp for 2–16 hours.

  • Workup: Dilute with EtOAc, wash with NaHCO₃ (sat) and Brine.

    • Note: Avoid acidic washes (e.g., 1N HCl) during workup to prevent PMB cleavage.[2] Use dilute citric acid if neutralization is strictly necessary, but keep contact time short.[2]

Protocol D: PMB Deprotection (Post-Functionalization)

Objective: Removal of the PMB group to yield the final NH-indazole.[2]

  • Solvent: Dissolve the PMB-protected intermediate in Trifluoroacetic acid (TFA).

  • Conditions: Reflux (approx. 70°C) for 2–12 hours.

    • Alternative: For milder cleavage, use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H₂O (10:1) if the molecule contains acid-sensitive moieties.[1][2]

  • Monitoring: Monitor by LC-MS for the loss of mass 120 Da (PMB group).

Reactivity Visualization

ReactivityPathways Compound 1-(4-Methoxybenzyl)- 1H-indazol-5-amine Acid Strong Acid (TFA/HCl) Compound->Acid Oxidation Air/Light (Storage Failure) Compound->Oxidation Coupling R-COOH / HATU (Synthetic Use) Compound->Coupling Deprotected 5-Aminoindazole (PMB Cleavage) Acid->Deprotected Cleavage Degraded Azo-Dimers / Quinones (Brown Impurities) Oxidation->Degraded Degradation Amide Functionalized Indazole Amide Coupling->Amide Desired Reaction

Figure 2: Chemical fate of the compound under storage, synthetic, and stress conditions.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine.[1][2] Retrieved from [Link][1][2]

  • Organic Chemistry Portal (2024). Synthesis of Indazoles: Recent Literature and Methodologies. Retrieved from [Link]

Sources

High-Resolution Liquid Chromatography Strategies for the Analysis of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Pharmacologists, and Forensic Toxicologists

Introduction and Chemical Context

The indazole scaffold (1,2-diazaindene) is a privileged pharmacophore in modern drug discovery, forming the structural backbone of numerous therapeutic agents (e.g., the anti-inflammatory benzydamine, anticancer kinase inhibitors) and, notably, a highly prevalent class of synthetic cannabinoid receptor agonists (SCRAs) such as AB-FUBINACA and AMB-FUBINACA[1][2].

Analyzing indazole derivatives via High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents unique challenges. The basic nitrogen atoms within the pyrazole ring of the indazole core are prone to secondary interactions with residual silanols on silica-based stationary phases, frequently resulting in severe peak tailing. Furthermore, the emergence of chiral indazole-3-carboxamides necessitates robust enantiomeric separation techniques, as their pharmacological potency at G-protein coupled receptors (GPCRs) is highly stereoselective[2].

GPCR_Pathway Agonist Indazole Derivative (e.g., (S)-AB-FUBINACA) Receptor CB1 / CB2 Receptors (GPCRs) Agonist->Receptor Binding GProtein Gi/o Protein Activation (Inhibition of Adenylyl Cyclase) Receptor->GProtein Activation cAMP Decreased cAMP Levels GProtein->cAMP Downregulation Effect Physiological / Psychoactive Response cAMP->Effect Downstream Signaling

GPCR signaling pathway activated by indazole-based synthetic cannabinoids.

Mechanistic Insights into Chromatographic Method Development

Stationary Phase Selection

To mitigate peak tailing caused by the basic indazole nitrogen, stationary phases must be carefully selected. Columns engineered with low silanol activity, such as the Newcrom R1 or highly end-capped C18 columns (e.g., Waters UPLC HSS T3, 1.8 μm), are critical for maintaining peak symmetry and high theoretical plate counts[3][4]. For complex biological matrices, biphenyl columns can also be utilized to exploit π-π interactions with the electron-rich indazole ring, offering orthogonal selectivity compared to standard alkyl chains.

Chiral Recognition Dynamics

For indazole-3-carboxamides, the (S)-enantiomer typically exhibits vastly enhanced potency at CB1/CB2 receptors compared to the (R)-enantiomer[2]. Separating these enantiomers requires Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs, such as Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate)), provide exceptional chiral recognition for ester-moiety indazoles through a combination of hydrogen bonding, π-π stacking, and steric inclusion within the chiral grooves of the polymer[5][6].

Mobile Phase and Ionization Causality

While phosphoric acid is traditionally used in UV-HPLC to suppress silanol ionization, it is non-volatile and causes severe ion suppression and source contamination in mass spectrometers[3]. For LC-MS/MS workflows, mobile phases must utilize volatile modifiers. The addition of 0.1% formic acid serves a dual purpose: it maintains an acidic pH to ensure the indazole nitrogen remains protonated for consistent chromatographic retention, and it acts as an abundant proton donor to maximize


 precursor ion generation during positive Electrospray Ionization (ESI+)[4][7].

Quantitative Methodological Summary

The following table synthesizes validated chromatographic parameters for various indazole derivatives based on recent analytical literature.

Target Analyte(s)MatrixStationary PhaseMobile Phase CompositionDetection ModeRef.
General 1H-Indazoles Bulk / FormulationNewcrom R1 / Gemini C18MeCN / H₂O / Formic Acid (or Phosphoric for UV)UV (218 nm) / MS[1][3]
Indazole-3-Carboxamides (Chiral) Seized Drug SamplesLux Amylose-1 (3 μm, 2.1 × 150 mm)Isocratic H₂O : MeCN (45:55 or 55:45)HPLC-PDA / QToF-MS[2][6]
AMB-FUBINACA, 5F-AMB Rat Plasma & UrineWaters UPLC HSS T3 (1.8 μm, 2.1 × 150 mm)Gradient: 0.1% Formic Acid in H₂O / MeCNLC-MS/MS (MRM)[4][8]

Experimental Protocols

Protocol A: High-Throughput LC-MS/MS Quantification of Indazole Cannabinoids in Biological Matrices

This self-validating protocol is designed to eliminate matrix effects while ensuring sub-ng/mL limits of quantification (LOQ) for indazole derivatives like AMB-FUBINACA in urine[4][8].

LCMS_Workflow N1 Sample Preparation (Solid Phase Extraction) N2 Chromatographic Separation (UPLC HSS T3 Column) N1->N2 N3 Electrospray Ionization (ESI+ Mode) N2->N3 N4 Tandem Mass Spectrometry (MRM Transitions) N3->N4 N5 Data Processing & Quantification N4->N5

Workflow for LC-MS/MS analysis of indazole derivatives.

Step 1: Sample Preparation (Solid-Phase Extraction - SPE)

  • Aliquot 400 μL of biological sample (e.g., urine) into a clean microcentrifuge tube.

  • Spike with 10 μL of deuterated internal standard (e.g., AB-CHMINACA-d4) to correct for ionization suppression[7].

  • Add 600 μL of acetonitrile and 1 mL of ultrapure water; vortex vigorously for 30 seconds to disrupt protein binding[8].

  • Precondition a polymeric SPE cartridge with 3 mL methanol followed by 6 mL ultrapure water.

  • Load the sample onto the cartridge. Wash with 3 mL of 5% methanol in water to elute polar interferences.

  • Elute the target indazoles using 4 mL of 100% methanol. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

  • Reconstitute the residue in 200 μL of initial mobile phase (e.g., 10% acetonitrile)[8].

Step 2: UPLC Separation Parameters

  • Column: Waters UPLC HSS T3 (1.8 μm, 2.1 mm × 150 mm) maintained at 40°C[4][8].

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: Start at 10% B (hold 1 min)

    
     ramp to 100% B over 6 min 
    
    
    
    hold at 100% B for 4 min
    
    
    return to 10% B in 0.1 min
    
    
    re-equilibrate for 1.9 min[4].
  • Flow Rate: 0.3 mL/min. Injection Volume: 1–3 μL[4][7].

Step 3: Mass Spectrometry (MRM) Configuration Operate the triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor specific Multiple Reaction Monitoring (MRM) transitions. For example, for AB-FUBINACA, monitor the transition m/z 369


 253 (quantifier)[7]. Ensure the desolvation temperature is optimized (typically 450–500°C) to facilitate efficient droplet evaporation.
Protocol B: Chiral HPLC-PDA Separation of Indazole-3-Carboxamide Enantiomers

This protocol isolates (R)- and (S)-enantiomers of indazole derivatives to determine synthesis batch enantiopurity[2][6].

Step 1: System and Column Preparation

  • Install a Lux Amylose-1 column (3 μm, 2.1 × 150 mm) into an HPLC system equipped with a Photodiode Array (PDA) detector[6].

  • Flush the system with isopropanol to remove any incompatible reversed-phase buffers, then equilibrate the column with the target isocratic mobile phase.

Step 2: Isocratic Chromatographic Conditions

  • Mobile Phase: 45:55 or 55:45 (v/v) Ultrapure Water : Acetonitrile. (Note: The addition of 0.1% formic acid has a negligible effect on chiral selectivity but is recommended if downstream MS/MS coupling is anticipated)[6].

  • Flow Rate: 1.0 mL/min (scale down proportionally if using narrow-bore columns).

  • Detection: PDA scanning from 200–400 nm, extracting chromatograms at the

    
     of the specific indazole (typically ~218–250 nm)[1][6].
    

Step 3: Validation of Enantiomeric Resolution Inject 5 μL of a 0.2 mg/mL racemic standard mixture. Calculate the resolution (


) between the two enantiomeric peaks. An 

indicates baseline separation, validating the method for accurate enantiomeric excess (ee%) calculations in seized or synthesized samples[2].

References

  • SIELC Technologies. Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • MDPI. Unveiling the Power of Computational Tools in Chiral Liquid Chromatography. MDPI. Available at:[Link]

  • Dong, et al. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry. PMC / NIH. Available at:[Link]

  • Carlucci, G., et al. Simultaneous Determination of Benzydamine Hydrochloride and Five Impurities in an Oral Collutory as a Pharmaceutical Formulation by High-Performance Liquid Chromatography. Zenodo. Available at: [Link]

  • Doi, et al. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. Frontiers in Chemistry. Available at:[Link]

  • PubMed / NIH. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists. PubMed. Available at:[Link]

  • Taiwan FDA. Method of Test for Synthetic Cannabinoids in Urine (2). FDA Taiwan. Available at:[Link]

  • MDPI. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. MDPI. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-(4-Methoxybenzyl)-1H-indazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: IND-5-AMINE-OPT-001 Subject: Yield Improvement & Regiocontrol for 1-(4-Methoxybenzyl)-1H-indazol-5-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of 1-(4-Methoxybenzyl)-1H-indazol-5-amine (Target 3 ) typically proceeds via the alkylation of 5-nitroindazole followed by nitro reduction. Low yields in this workflow are almost exclusively caused by two critical failure points:

  • Regioselectivity (The Isomer Trap): Indazole alkylation produces a mixture of N1- (desired) and N2- (undesired) isomers. Without thermodynamic control, the N2 isomer can constitute 30–50% of the crude mass.

  • Chemoselectivity (The Reduction Trap): The para-methoxybenzyl (PMB) group is labile under standard catalytic hydrogenation (H₂/Pd-C) conditions, leading to deprotection and loss of the alkyl chain.

This guide provides a troubleshooting protocol to maximize the N1 regioisomer and ensure PMB retention during reduction.

Module 1: The Regioselectivity Crisis (Alkylation)

The Problem: N1 vs. N2 Competition

Direct alkylation of 5-nitroindazole (1 ) with 4-methoxybenzyl chloride (PMB-Cl) is governed by tautomeric equilibrium. While the N1-alkylated product is thermodynamically more stable (benzenoid structure), the N2 position is often kinetically accessible, leading to mixtures.

The Solution: Cesium-Promoted Thermodynamic Control

To favor the N1 isomer, you must shift the reaction from kinetic control (fast, irreversible deprotonation) to thermodynamic control (reversible, allowing equilibration to the stable isomer).

Recommended Protocol (Thermodynamic Route):

  • Base: Cesium Carbonate (Cs₂CO₃).[1] The "Cesium Effect" promotes solubility and tighter ion-pairing that favors the N1 pathway.

  • Solvent: DMF or DMSO (Polar aprotic).

  • Temperature: 80–90 °C. Heat is crucial to overcome the activation energy for equilibration.

  • Additive: Potassium Iodide (KI) or TBAI (0.1 eq). This converts PMB-Cl to the more reactive PMB-I in situ (Finkelstein reaction), increasing the rate of the desired reaction relative to decomposition.

Comparative Data: Base/Solvent Effects on 5-Nitroindazole Alkylation

ConditionBaseSolventTempN1 : N2 RatioYield (Isolated N1)Notes
Standard (Kinetic) NaHTHF0°C → RT~1 : 140-50%High N2 formation; difficult separation.
Weak Base K₂CO₃AcetoneReflux2 : 155-60%Slow reaction; incomplete conversion.
Optimized (Thermodynamic) Cs₂CO₃ DMF 90°C >10 : 1 85-92% High N1 selectivity; cleaner profile.
Step-by-Step Optimization
  • Dissolve: 5-Nitroindazole (1.0 eq) in anhydrous DMF (0.5 M).

  • Activate: Add Cs₂CO₃ (1.5 eq) and stir at RT for 30 mins.

  • Alkylate: Add 4-Methoxybenzyl chloride (1.1 eq) and TBAI (0.1 eq).

  • Heat: Warm to 90 °C for 4–6 hours.

  • Monitor: Check TLC/LCMS. N1 isomer is typically less polar (higher R_f) than N2 on silica.

  • Workup: Dilute with water (precipitates product). Filter or extract with EtOAc.

Module 2: The Reduction Protocol (Chemoselectivity)

The Problem: PMB Labile Nature

The PMB group is a benzyl ether. Standard nitro reduction using H₂ and Pd/C (Hydrogenolysis) will cleave the PMB group, returning you to 5-aminoindazole.

The Solution: Dissolving Metal Reduction

Use iron (Fe) or tin(II) chloride (SnCl₂) to reduce the nitro group. These methods are orthogonal to the PMB ether linkage.

Decision Matrix for Reduction:

MethodReagentsPMB StabilityRecommendation
Catalytic Hydrogenation H₂, Pd/C, MeOHUnstable (Cleaves)DO NOT USE
Transfer Hydrogenation NH₄HCO₂, Pd/CRisk (Slow cleavage)Avoid
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂OStable HIGHLY RECOMMENDED
Stannous Chloride SnCl₂, EtOH, RefluxStable Good alternative (workup harder)
Recommended Protocol (Fe/NH₄Cl)
  • Suspend: 1-(4-Methoxybenzyl)-5-nitroindazole in EtOH/H₂O (4:1 ratio).

  • Add: Iron powder (5.0 eq, <325 mesh) and Ammonium Chloride (NH₄Cl, 5.0 eq).

  • Reflux: Heat to mild reflux (80 °C) with vigorous stirring (mechanical stirring preferred due to iron sludge).

  • Time: 2–4 hours. Solution usually turns from yellow to colorless/brown sludge.

  • Workup (Critical): Filter hot through Celite to remove iron oxides. Wash Celite with hot EtOH. Concentrate filtrate.

  • Purification: The amine is prone to oxidation (darkening). Store under inert gas or use immediately.

Module 3: Visualization & Logic Flow[2]

The following diagram illustrates the critical decision pathways to avoid yield loss.

G Start Start: 5-Nitroindazole Decision1 Step 1: Alkylation Condition? Start->Decision1 Kinetic NaH / THF (Kinetic) Decision1->Kinetic Avoid Thermo Cs2CO3 / DMF / 90°C (Thermodynamic) Decision1->Thermo Recommended Result_Mix Result: N1/N2 Mixture (Low Yield) Kinetic->Result_Mix Result_N1 Result: Major N1 Isomer (High Yield) Thermo->Result_N1 Intermediate Intermediate: 1-PMB-5-Nitroindazole Result_N1->Intermediate Decision2 Step 2: Reduction Method? Intermediate->Decision2 Hydrog H2 / Pd-C Decision2->Hydrog Avoid Iron Fe / NH4Cl / EtOH Decision2->Iron Recommended Fail FAILURE: PMB Cleavage (Product Lost) Hydrog->Fail Success SUCCESS: Target Amine Isolated Iron->Success

Caption: Workflow logic for optimizing regioselectivity and preventing protecting group loss.

Troubleshooting FAQs

Q: I am seeing a spot on TLC just above my product during alkylation. What is it? A: This is likely the N2-isomer . Under "Kinetic" conditions (NaH), this spot can be intense. Using the Cs₂CO₃/Heat protocol should diminish this spot significantly. If isolated, the N2 isomer typically has a distinct proton NMR shift for the benzylic CH₂ (often downfield by ~0.1-0.2 ppm compared to N1).

Q: My reduction reaction stalled. Can I add acid to speed it up? A: Be cautious. While adding HCl can accelerate Fe reduction, strong acid can cleave the PMB group (PMB is acid-labile). Stick to Ammonium Chloride (NH₄Cl) , which buffers the solution to a mild pH (~5-6), ensuring the PMB group remains intact.

Q: The final amine product turned purple/black overnight. Why? A: 5-Aminoindazoles are electron-rich anilines and are prone to air oxidation.

  • Fix: Store the amine under Nitrogen/Argon at -20°C.

  • Fix: Convert it immediately to the HCl salt (using ethereal HCl) for long-term stability.

Q: Can I use 4-methoxybenzyl bromide instead of the chloride? A: Yes, the bromide is more reactive and may not require the Iodide catalyst (TBAI). However, it is less stable in storage. If using the Chloride, the addition of TBAI is mandatory for high yields.

References

  • BenchChem. (2025).[2][3] A Comparative Guide to Indazole Alkylation. Retrieved from

  • Beilstein Journal of Organic Chemistry. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein J. Org. Chem. 2024, 20, 1940–1954. Retrieved from

  • WuXi Biology. (2024). Mechanism of a Highly Selective N2 Alkylation of Indazole. Retrieved from

  • National Institutes of Health (PMC). (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from

  • Common Organic Chemistry. (2024). Reductive Amination and Nitro Reduction Conditions. Retrieved from

Sources

Technical Support Center: Indazole N-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: OPEN Topic: Regioselectivity & Yield Optimization in Indazole Functionalization Assigned Specialist: Senior Application Scientist

Executive Summary: The Core Challenge

Indazole N-alkylation is notoriously difficult due to annular tautomerism . The indazole ring exists in equilibrium between the


-indazole (thermodynamically favored) and 

-indazole forms.[1][2][3][4][5][6]
  • 
    -Alkylation:  Generally the thermodynamic product .[2][3] Favored by high temperatures, polar aprotic solvents, and strong bases (NaH) that allow equilibration.
    
  • 
    -Alkylation:  Generally the kinetic product . Favored by steric hindrance at 
    
    
    
    (e.g., C7 substituents), specific chelation effects, or alternative mechanisms like Mitsunobu coupling.

This guide provides a decision framework to control this selectivity and troubleshoot common failure modes.

Decision Matrix: Select Your Target Isomer

Before starting, determine if you need the


 or 

isomer.[5] The conditions are often mutually exclusive.

IndazoleStrategy Start Target Isomer Selection N1_Target Target: N1-Alkyl Indazole (Thermodynamic) Start->N1_Target N2_Target Target: N2-Alkyl Indazole (Kinetic/Directed) Start->N2_Target N1_Method1 Standard: NaH / THF or DMF Heat (60-100°C) N1_Target->N1_Method1 N1_Method2 Flash Alkylation: Cs2CO3 / DMF / High Temp N1_Target->N1_Method2 N2_Method1 Mitsunobu Reaction (PPh3 / DIAD / Alcohol) N2_Target->N2_Method1 N2_Method2 Pfizer Method (Alkyl Trichloroacetimidates) N2_Target->N2_Method2 N2_Method3 Steric Control (If C7-EWG present) N2_Target->N2_Method3

Figure 1: Strategic decision tree for selecting reaction conditions based on the desired regioisomer.

Troubleshooting Guide (Q&A Format)

Module A: Controlling Regioselectivity ( vs. )

Q: I am getting a 1:1 mixture of


 and 

isomers. How do I shift this to

?
A: You are likely operating under conditions that do not allow for thermodynamic equilibration.
  • The Fix: Switch to Sodium Hydride (NaH) in THF or DMF .[5]

  • The Mechanism: NaH forms a "loose" ion pair compared to carbonate bases. Heating the reaction (60°C+) allows the kinetically formed

    
     product (if reversible) or the anion to equilibrate to the more stable 
    
    
    
    position.
  • Protocol Note: Ensure the reaction runs long enough. Short reaction times favor the kinetic (

    
    ) product.
    

Q: I specifically need the


-alkyl indazole, but standard alkylation gives me 

. What are my options?
A: Direct

alkylation rarely favors

unless specific steric factors are at play. You must change the mechanism.
  • Option 1: Mitsunobu Reaction. [1]

    • Reagents: Alcohol (R-OH),

      
      , DIAD/DEAD.
      
    • Solvent: THF or Toluene.

    • Why: The steric bulk of the betaine intermediate and the mechanism of proton transfer often favor the less sterically hindered (but electronically available)

      
       site, or simply prevent the thermodynamic equilibration seen with ionic bases.
      
  • Option 2: The "Pfizer Method" (Imidates). [6]

    • Reagents: Alkyl 2,2,2-trichloroacetimidates.[6]

    • Catalyst:

      
       or TMSOTf.[7]
      
    • Why: This method proceeds via a protonated imidate intermediate which kinetically targets

      
       with high selectivity (>20:1 
      
      
      
      :
      
      
      in many cases) [1].

Q: How do substituents on the ring affect my ratio? A:

  • C3-Substituents: Bulky groups at C3 (e.g., t-butyl) sterically crowd the

    
     position, pushing selectivity almost exclusively to 
    
    
    
    .
  • C7-Substituents: Electron-withdrawing groups (EWG) or bulky groups at C7 interfere with

    
     binding, shifting selectivity toward 
    
    
    
    .[1][5] For example, 7-nitroindazole often alkylates at
    
    
    preferentially [2].[1][3][6]
Module B: Yield & Conversion Issues

Q: My reaction stalls at 50% conversion. Adding more alkyl halide doesn't help. A: This is often due to the "H-bond poisoning" or base consumption.

  • Moisture: NaH is extremely moisture sensitive. If your THF is "wet," you produce NaOH, which is less effective and generates water, killing the reaction. Action: Distill THF over Na/Benzophenone or use molecular sieves.

  • Elimination: If using secondary alkyl halides (e.g., Isopropyl iodide), the base might be causing E2 elimination of the alkyl halide (forming propene) rather than substitution. Action: Switch to a mesylate/tosylate leaving group or use the Mitsunobu condition (reacting with the alcohol directly).

Q: When should I use Cesium Carbonate (


)? 
A:  Use 

when your substrate contains sensitive functional groups (esters, nitriles) that cannot survive NaH.
  • Note:

    
     in DMF often yields mixtures. However, the "Cesium Effect" (high solubility and large cation radius) can sometimes facilitate difficult alkylations that 
    
    
    
    cannot. It does not guarantee regioselectivity on its own [3].

Comparative Data: Reaction Conditions

VariableCondition A (

-Selective)
Condition B (

-Selective)
Condition C (Mild/General)
Base NaH (60% disp.)None (Mitsunobu) or Lewis Acid

or

Solvent THF or DMFTHF or DCMDMF, MeCN, or Acetone
Temperature 60°C - Reflux0°C to RTRT to 80°C
Mechanism Thermodynamic ControlKinetic / Steric ControlMixed / Substrate Dependent
Typical Ratio (

:

)
> 10:11:5 to 1:20Variable (often 2:1 to 1:1)
Best For Stable substrates, simple alkyl chainsComplex alcohols,

targets
Base-sensitive substrates

Standard Operating Protocols (SOPs)

Protocol A: High-Selectivity -Alkylation (Thermodynamic)

Best for: Simple alkyl halides, robust substrates.[8]

  • Setup: Flame-dry a round-bottom flask equipped with a stir bar and reflux condenser. Flush with Argon/Nitrogen.[1][5]

  • Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous THF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH (1.2 equiv, 60% in oil) portion-wise. Evolution of

    
     gas will occur.
    
  • Equilibration: Stir at 0°C for 15 min, then warm to RT for 30 min. Crucial: This ensures complete anion formation.

  • Addition: Cool back to 0°C. Add Alkyl Halide (1.2 - 1.5 equiv) dropwise.

  • Reaction: Warm to RT. If TLC shows mixtures, heat to reflux (66°C) for 4-12 hours to force thermodynamic equilibration to

    
    .
    
  • Workup: Quench with sat.

    
    , extract with EtOAc.[5]
    
Protocol B: High-Selectivity -Alkylation (Mitsunobu)

Best for: Converting alcohols directly to


-alkyl indazoles.
  • Setup: Dry flask, inert atmosphere.

  • Mixing: Dissolve 1H-indazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (

    
    , 1.5 equiv) in anhydrous THF or Toluene.
    
  • Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes. Do not allow temperature to spike.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Note: This method avoids the free anion, often leading to the kinetic

    
     product.
    

Mechanistic Visualization

The following diagram illustrates the divergence in pathways. Note how the "Metal Coordination" and "Temperature" nodes dictate the final outcome.

Mechanism Indazole 1H-Indazole (Neutral) Deprotonation Deprotonation (Base) Indazole->Deprotonation Anion Indazole Anion (Delocalized) Deprotonation->Anion Path_Kinetic Kinetic Attack (Low Temp / Steric) Anion->Path_Kinetic Fastest Path_Thermo Thermodynamic Equilibration Anion->Path_Thermo Slow / Reversible N2_Prod N2-Alkyl (Kinetic Product) Path_Kinetic->N2_Prod N1_Prod N1-Alkyl (Thermodynamic Product) Path_Thermo->N1_Prod N2_Prod->Anion Heat/Time

Figure 2: Mechanistic pathway showing the kinetic vs. thermodynamic relationship between N1 and N2 isomers.

References

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology / Pfizer. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein Journal of Organic Chemistry, 2021.[2] [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry, 2024. [Link]

Sources

Technical Support Center: Synthesis of 1-(4-Methoxybenzyl)-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: IND-PMB-005 Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Hub

You have reached the specialized support unit for heterocyclic process development. Based on your target molecule, 1-(4-Methoxybenzyl)-1H-indazol-5-amine , we have identified that your inquiry likely stems from two critical instability points in the synthetic pathway: regiochemical ambiguity during the alkylation step and chemoselectivity issues during the reduction of the nitro group.

This guide is structured to troubleshoot these specific side reactions, providing mechanistic insights and validated protocols to ensure high purity and yield.

Module 1: The Regioselectivity Crisis (Alkylation Step)

The Issue: "I am observing two distinct spots on my TLC after reacting 5-nitroindazole with 4-methoxybenzyl chloride (PMB-Cl). One is the desired product, but the other accounts for 30-40% of the mass."

Root Cause Analysis: Tautomeric Ambiguity

Indazoles possess an annular tautomerism between the 1H- and 2H-positions.[1] When deprotonated, the resulting indazolyl anion is an ambident nucleophile. While the N1-position is generally the thermodynamic product (more stable), the N2-position is often kinetically accessible, leading to significant side-reaction formation (N2-alkylation).

Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Base Selection NaH (Sodium Hydride) Strong bases in non-polar solvents promote tight ion-pairing.[2] The sodium cation can coordinate with the N2 lone pair (and potentially C3 substituents), sterically shielding N2 and directing alkylation to N1 [1].
Solvent THF (Tetrahydrofuran) Unlike DMF (which promotes ion dissociation and increases N2 attack), THF favors the N1-alkylation pathway when coupled with NaH.[2]
Temperature Reflux (Thermodynamic Control) Higher temperatures favor the formation of the thermodynamically more stable N1-isomer (benzenoid structure) over the N2-isomer (quinonoid structure) [2].
Visualizing the Pathway

Alkylation_Pathway Start 5-Nitroindazole (Starting Material) Base Deprotonation (NaH vs K2CO3) Start->Base Anion Indazolyl Anion (Resonance Hybrid) Base->Anion N1_Path N1 Attack (Thermodynamic) Anion->N1_Path N2_Path N2 Attack (Kinetic) Anion->N2_Path Prod_N1 1-PMB-5-nitroindazole (Target Intermediate) N1_Path->Prod_N1 Prod_N2 2-PMB-5-nitroindazole (Side Product) N2_Path->Prod_N2

Figure 1: Bifurcation of the alkylation pathway.[2][3] The N2 isomer is the primary impurity that must be removed via column chromatography (silica gel, Hex/EtOAc).

Module 2: The Fragile PMB Group (Reduction Step)

The Issue: "I used standard Pd/C hydrogenation to reduce the nitro group. The nitro group was reduced, but the PMB group fell off, returning me to 5-aminoindazole."

Root Cause Analysis: Catalytic Hydrogenolysis

The p-methoxybenzyl (PMB) group is electronically rich. While it is designed to be acid-labile (cleavable by TFA or DDQ), it is also susceptible to hydrogenolysis (cleavage by H₂) in the presence of active heterogeneous catalysts like Palladium on Carbon (Pd/C). This leads to the undesired deprotection of the amine [3].

The Solution: Chemoselective Reduction

To reduce the nitro group (


) to the amine (

) without touching the benzylic C-N bond, you must avoid catalytic hydrogenation.
Recommended Protocol: Fe/NH₄Cl (Bechamp-Type Reduction)

This method proceeds via a single electron transfer (SET) mechanism that is strictly chemoselective for the nitro group.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 1-(4-methoxybenzyl)-5-nitroindazole in a mixture of Ethanol/Water (4:1 ratio).

  • Activation: Add 5.0 eq of Iron powder (Fe) and 5.0 eq of Ammonium Chloride (NH₄Cl) .

  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

    • Checkpoint: Monitor by TLC.[2][4] The starting material (yellow/orange) should disappear, replaced by a fluorescent blue spot (amine).

  • Workup (Critical):

    • Filter the hot mixture through a Celite pad to remove iron oxides.

    • Wash the Celite cake with hot ethanol.

    • Concentrate the filtrate.

    • Partition between EtOAc and saturated NaHCO₃ (to neutralize any trapped HCl).

  • Isolation: Dry organic layer over Na₂SO₄ and concentrate.

Comparative Reduction Data:

Reagent SystemNitro Reduction?PMB Stability?Risk Assessment
H₂ / Pd/C ExcellentPoor High risk of deprotection (hydrogenolysis).
Fe / NH₄Cl Excellent Excellent Recommended. Mild, cheap, highly selective [4].
SnCl₂ / HCl GoodModerateAcidic conditions may hydrolyze PMB; tin waste is toxic.
Zn / AcOH GoodGoodViable alternative, but workup can be gelatinous.
Visualizing the Chemoselectivity

Reduction_Pathways cluster_0 Path A: Catalytic Hydrogenation (Avoid) cluster_1 Path B: Dissolving Metal Reduction (Recommended) SM 1-PMB-5-nitroindazole Reagent_A H2, Pd/C SM->Reagent_A Reagent_B Fe / NH4Cl / EtOH SM->Reagent_B Inter_A Transient Amine Reagent_A->Inter_A Nitro Red. Prod_A 5-Aminoindazole (PMB LOST) Inter_A->Prod_A Hydrogenolysis Prod_B 1-PMB-5-aminoindazole (TARGET) Reagent_B->Prod_B Selective Nitro Red.

Figure 2: Comparison of reduction strategies. Path B preserves the protective group.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use the Buchwald-Hartwig reaction to install the amine instead of reducing a nitro group? A: Theoretically, yes, starting from 5-bromoindazole. However, primary amines are difficult to install cleanly via Buchwald coupling on electron-rich heterocycles without bis-arylation side products. The Nitro


 Amine  route is significantly more robust and cost-effective for this specific scaffold.

Q2: How do I confirm I have the N1 isomer and not the N2 isomer? A:

  • NOESY NMR: Look for a correlation (cross-peak) between the benzylic protons of the PMB group and the proton at the C7 position of the indazole. This correlation exists only in the N1-isomer. The N2-isomer will show a correlation with C3-H but not C7-H.

  • TLC Polarity: The N2-alkylated isomer is typically less polar (higher Rf) than the N1-isomer in Hexane/EtOAc systems due to the quinonoid character [5].

Q3: My reduction stopped at the hydroxylamine intermediate. What happened? A: This often happens if the reaction temperature is too low or agitation is insufficient. In Fe/NH₄Cl reductions, the reaction is heterogeneous. Ensure vigorous mechanical stirring and maintain reflux. If the reaction stalls, add a fresh portion of activated iron powder.

References

  • BenchChem. (2025).[5] Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. Retrieved from 2

  • Beilstein J. Org. Chem. (2024).[6] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Retrieved from 1

  • ACS Green Chemistry Institute. (2026). Hydrogenolysis and Selective Reduction (Dehalogenation).[7] Retrieved from 7

  • ChemSpider Synthetic Pages. (2012). Reduction of nitro arene by Fe/ammonium chloride.[4][8] Retrieved from 4

  • ResearchGate. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. Retrieved from 9[10][9]

Sources

Technical Support Center: Stability Protocol for 1-(4-Methoxybenzyl)-1H-indazol-5-amine

[1]

Executive Summary & Chemical Profile

Compound: 1-(4-Methoxybenzyl)-1H-indazol-5-amine Core Vulnerabilities: Acid-labile protecting group (PMB) & Oxidation-prone primary amine.[1]

This guide addresses the stability profile of 1-(4-Methoxybenzyl)-1H-indazol-5-amine in aqueous media.[1] As a researcher, you are likely utilizing this compound as an intermediate or a bioactive fragment.[1] Its structure contains two competing stability liabilities:

  • The N1-PMB (p-methoxybenzyl) group: While designed to protect the indazole nitrogen, the electron-donating methoxy group renders this bond susceptible to acid-catalyzed hydrolysis and oxidative cleavage [1].[1]

  • The C5-Primary Amine: Amino-indazoles are electron-rich aromatic systems prone to auto-oxidation, leading to colored impurities (pink/brown) and polymerization [2].[1]

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the specific mode of failure.

DiagnosticTreeStartSTART: Observation of InstabilityQ1Is there a visible color change(Pink, Brown, Black)?Start->Q1ResultOxDIAGNOSIS: Oxidative Degradation(See Module 2)Q1->ResultOxYesQ2Is the peak area decreasing on LCMSwithout new major UV peaks?Q1->Q2NoResultSolDIAGNOSIS: Precipitation/Adsorption(See Module 3)Q2->ResultSolYesQ3Does LCMS show a new peak atM-120 mass units?Q2->Q3NoQ3->ResultOxNo (Unknown)ResultHydDIAGNOSIS: Acidic Cleavage of PMB(See Module 1)Q3->ResultHydYes

Figure 1: Diagnostic decision tree for identifying degradation pathways.

Module 1: The PMB Liability (Acid-Catalyzed Cleavage)

The Issue

Users frequently report the "disappearance" of the parent compound in acidic HPLC mobile phases or acidic aqueous buffers.[1] The N1-PMB group is acid-sensitive.[1] While more stable than O-PMB ethers, the N-PMB bond on electron-deficient heterocycles (like indazoles) can still hydrolyze under sufficiently acidic conditions or elevated temperatures [3].[1]

The Mechanism

The p-methoxy group donates electrons into the benzyl ring, stabilizing the carbocation intermediate.[2] In the presence of acid (H+), the indazole nitrogen is protonated, and the PMB group cleaves off as the p-methoxybenzyl carbocation, which is then quenched by water to form p-methoxybenzyl alcohol.

Reaction: Parent (MW ~253) + H+ + H2O → 1H-indazol-5-amine (MW 133) + p-Methoxybenzyl alcohol (MW 138)[1]

Troubleshooting Protocol
ParameterRecommendationScientific Rationale
Mobile Phase pH Avoid TFA (Trifluoroacetic acid). Use Formic Acid (0.1%) or Ammonium Bicarbonate (pH 7.4).[1]TFA (pH ~2) is strong enough to promote cleavage over long runs or in autosampler vials.[1]
Sample Diluent Avoid unbuffered water. Use 10 mM Phosphate Buffer (pH 7-8) or 100% DMSO.[1]Pure water absorbs CO2 (becoming pH ~5.5), which can slowly catalyze cleavage over days.[1]
Stock Storage Store in 100% DMSO at -20°C.Hydrolysis requires water.[1] Removing water from the stock solution eliminates this pathway.[1]

Module 2: Oxidative Degradation (The Amine)

The Issue

The solution turns pink, red, or brown within hours of preparation. This is a classic "aniline oxidation" signature. The 5-amino group makes the indazole ring highly electron-rich, facilitating Radical Cation formation upon exposure to dissolved oxygen and light [2].[1]

The Mechanism
  • Initiation: Light/Trace metals catalyze the abstraction of an electron from the amine.[1]

  • Propagation: Formation of N-radicals leads to dimerization (azo-linkages) or polymerization (polyaniline-like structures).[1]

  • Result: These polymers are highly conjugated chromophores (colored) and often insoluble.[1]

Prevention Workflow

OxidationPrevStep11. Solvent PrepStep22. DegassingStep1->Step2Action1Use HPLC GradeWater/DMSOStep1->Action1Step33. AdditiveStep2->Step3Action2Sparge with Argon/N2for 15 minsStep2->Action2Step44. StorageStep3->Step4Action3Add 1mM Ascorbic Acidor Sodium MetabisulfiteStep3->Action3Action4Amber VialsProtect from LightStep4->Action4

Figure 2: Protocol for preparing oxidation-resistant stock solutions.

Module 3: Solubility & Physical Stability

The Issue

The compound is hydrophobic due to the PMB group.[1] Users often attempt to dissolve it in pure aqueous buffer, resulting in "crashing out" (precipitation) that mimics degradation (loss of signal).

Solubility Data & Recommendations
Solvent SystemSolubility EstimateSuitability
Pure Water (pH 7) < 20 µg/mLPoor. High risk of precipitation.[1]
0.1 M HCl ModerateRisky. Soluble due to protonation, but accelerates PMB cleavage.
5% DMSO / 95% Water Good (< 1 mg/mL)Recommended for biological assays.[1]
Methanol/Ethanol HighGood for stock solutions, but volatile.[1]

Critical Check: If you observe loss of signal without new impurity peaks, centrifuge your sample. If a pellet forms, it is a solubility issue, not chemical instability.

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a cellular assay at pH 7.4? A: Yes, but you must control for oxidation.

  • Protocol: Dissolve stock in DMSO. Dilute into media immediately before use.[1] Do not store the diluted media for >4 hours. The PMB group is kinetically stable at pH 7.4 for 24-48 hours, provided the solution is not exposed to intense light.

Q: Why does my LCMS show a peak at Mass 134? A: That is the 1H-indazol-5-amine (M+H)+.[1] This confirms the PMB group has been cleaved.[1] Check if your mobile phase contains TFA or if your DMSO stock is old (DMSO degrades to methanesulfonic acid over time, which can catalyze this cleavage).[1]

Q: Is the PMB group susceptible to DDQ or CAN oxidation? A: Yes. This is the standard synthetic method for removing PMB [1].[1] Consequently, if your aqueous solution contains any oxidizing agents (peroxides, metal catalysts), the PMB will be removed oxidatively, even at neutral pH.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed.[1] John Wiley & Sons.[1] (See Section: Protection for Amines/Indoles - p-Methoxybenzyl).[1][2][3][4] [1]

  • Sani, N. D., et al. (2017).[1] "Electrochemical and DFT studies of 5-aminoindazole as corrosion inhibitor." ResearchGate.[1][5] (Demonstrates the oxidative susceptibility of the 5-aminoindazole core).

  • BenchChem Technical Review. (2025). "Comparative Stability of N-Benzyl vs N-PMB." (Highlighting the acid lability of PMB relative to Benzyl).

  • PubChem Compound Summary. (2025). "1H-Indazol-5-amine."[1][6] (Solubility and Physical Properties).[1][6] [1]

Resolving ambiguous NMR peaks in indazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Resolving Ambiguous Peaks in Indazole Derivatives Ticket ID: IND-NMR-001 Assigned Specialist: Senior Application Scientist

Welcome to the Indazole NMR Support Center

You are likely here because the indazole ring system is deceivingly simple. Despite having only a few protons, it presents a "perfect storm" of NMR challenges: rapid annular tautomerism, severe proton overlap in the benzenoid ring, and the notorious difficulty of distinguishing


- vs. 

-regioisomers.

This guide is not a textbook; it is a troubleshooting workflow designed to resolve your specific assignment crisis using causal logic and self-validating protocols.

Module 1: The Critical Issue – N1 vs. N2 Regioisomer Assignment

The Problem: You have alkylated an indazole precursor. You know you have a mixture or a single isomer, but you cannot definitively say if the substituent is on Nitrogen 1 or Nitrogen 2.

The Diagnostic Logic: The chemical environment of the carbon atoms changes predictably depending on which nitrogen bears the substituent. However, proton shifts are unreliable due to solvent effects. You must rely on 2D Heteronuclear Correlation (HMBC) and NOESY .

Step-by-Step Resolution Protocol

1. The "Golden Rule" of HMBC Run a standard


 HMBC optimized for 8 Hz coupling. Focus on the correlation between the 

-protons of your alkyl group (the

) and the indazole ring carbons.
FeatureN1-Substituted Isomer N2-Substituted Isomer
Primary HMBC Correlation Alkyl protons show strong

coupling to C7a (Bridgehead).
Alkyl protons show strong

coupling to C3 .
Secondary HMBC Weak or no correlation to C3.No correlation to C7a (too far, 4 bonds).
C3 Chemical Shift Typically

132 – 136 ppm.
Typically

120 – 125 ppm (Upfield shift).

Technical Note: To use this, you must first identify C3 and C7a.

  • C3 is easily identified via HSQC (it has a proton attached, H3).

  • C7a is a quaternary carbon. It is identified by HMBC correlations from H4 (strong

    
    ) and H6  (weak 
    
    
    
    ).

2. The NOESY Confirmation If HMBC is ambiguous (e.g., due to signal overlap), NOESY provides a spatial lock.

  • N1-Isomer: The

    
    -group is spatially close to H7 . Look for an NOE cross-peak between the 
    
    
    
    and the aromatic doublet at the highest field (usually H7).
  • N2-Isomer: The

    
    -group is spatially close to H3 . Look for a strong NOE between the 
    
    
    
    and the H3 singlet.
Visual Workflow: Isomer Determination

IndazoleLogic start Start: Alkylated Indazole Unknown Regiochemistry step1 Step 1: Acquire 1H-13C HMBC (Focus on N-CH2 protons) start->step1 decision Where does N-CH2 correlate? step1->decision pathN1 Correlation to C7a (Quaternary Bridgehead) decision->pathN1 3-bond coupling pathN2 Correlation to C3 (CH, HSQC active) decision->pathN2 3-bond coupling confN1 Run NOESY to Confirm: NOE between N-CH2 and H7 pathN1->confN1 confN2 Run NOESY to Confirm: NOE between N-CH2 and H3 pathN2->confN2 result1 Result: N1-Isomer (Thermodynamic Product) confN1->result1 result2 Result: N2-Isomer (Kinetic Product) confN2->result2

Figure 1: Logic flow for distinguishing N1 vs. N2 indazole regioisomers using HMBC and NOESY.

Module 2: Aromatic Region Deconvolution

The Problem: The benzenoid protons (H4, H5, H6, H7) often appear as a tight cluster of overlapping multiplets, making assignment impossible by 1D NMR alone.

The Solution: You must "walk the ring" using COSY and NOESY, anchored by the unambiguous H3 or H7 signals.

Protocol:

  • Anchor Point 1 (H3): H3 is usually a singlet (or weak doublet

    
     Hz) around 8.0 ppm.
    
  • Anchor Point 2 (H7): In N1-substituted indazoles, H7 is often the most shielded (upfield) doublet because it is adjacent to the electron-rich N1.

  • The "Walk":

    • NOESY: Irradiate H3. You will see a weak NOE to H4 (the "peri" effect). This identifies H4.

    • COSY: H4 couples to H5 (

      
       Hz).
      
    • COSY: H5 couples to H6.

    • COSY: H6 couples to H7.

Troubleshooting Tip: If H4 and H5 are perfectly overlapped, use 1D TOCSY . Selectively irradiate the H7 doublet (usually distinct). The magnetization will transfer H7


 H6 

H5

H4, revealing the hidden multiplets.
Module 3: The "Nuclear Option" – N HMBC

The Problem: You have quaternary carbons that are too close in shift, or your sample is too dilute for clear


C HMBC.

The Solution: Nitrogen chemical shifts are the definitive fingerprint for azole tautomerism and alkylation.

The Science: Indazole nitrogens exist in two hybridization states:

  • Pyrrole-like (N-R): Shielded (High field).

  • Pyridine-like (N=C): Deshielded (Low field).

Data Interpretation Table (


N Shifts relative to CH

NO

):
IsomerN1 Shift (approx) N2 Shift (approx) Interpretation
N1-Alkyl -170 to -190 ppm (Shielded)-60 to -80 ppm (Deshielded)N1 is alkylated (pyrrole-type).
N2-Alkyl -60 to -80 ppm (Deshielded)-160 to -190 ppm (Shielded)N2 is alkylated (pyrrole-type).

Experiment Setup:

  • Pulse Sequence:

    
     HMBC (or gHMBC).
    
  • Optimization: Set long-range coupling constant to 5 Hz (couplings to N are often smaller than C).

  • Solvent: DMSO-

    
     is preferred to sharpen exchangeable protons if present.
    
Module 4: Frequently Asked Questions (FAQs)

Q: My NH signal is invisible. Is my compound decomposed? A: Likely not. The N-H proton in


-indazole undergoes rapid exchange with trace water or between tautomers.
  • Fix 1: Switch to DMSO-

    
      (dry) or Acetone-
    
    
    
    . CDCl
    
    
    often facilitates exchange, broadening the peak into the baseline.
  • Fix 2: Run the NMR at -40°C . This slows the exchange rate, sharpening the signal.

Q: Why do I see "ghost peaks" or double sets of signals? A: You might be observing annular tautomerism in slow exchange (if N is unsubstituted) or rotamers (if you have a bulky N-substituent).

  • Test: Run a Variable Temperature (VT) experiment. If the peaks coalesce at high temperature (e.g., 60°C), it is a dynamic process (tautomerism/rotamerism). If they remain distinct, you have a physical mixture of isomers.

Q: Can I use coupling constants (


) to identify H3? 
A:  Yes, but be careful.
  • H3 typically shows a very small coupling (

    
     Hz) to H7 (long-range "W" coupling) or H4. It appears as a singlet in low-resolution spectra but a jagged singlet in high-field (600 MHz+) instruments.
    
References
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. (Establishes the HMBC correlations for N1 vs N2 assignment).

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 2024. (Detailed NOESY and 15N applications).

  • Differentiating Tautomers using 15N chemical shift information. ACD/Labs Application Note, 2008. (Reference for Nitrogen chemical shift ranges in azoles).

  • 15N NMR spectroscopy: prototropic tautomerism of azoles. The Journal of Organic Chemistry. (Foundational work on nitrogen shifts in tautomeric systems).

Technical Support Center: Flash Chromatography Purification of N-Benzyl Indazoles

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: INDZ-PUR-001 Subject: Optimization of N1/N2-Benzyl Indazole Separation & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The N-Benzyl Indazole Challenge

The N-alkylation of indazoles typically yields a mixture of N1-benzyl (thermodynamically favored) and N2-benzyl (kinetically favored) isomers. While reaction conditions (e.g., base selection, temperature) influence the ratio, complete regioselectivity is rarely achieved.[1]

The Purification Bottleneck:

  • Structural Similarity: Both isomers possess identical molecular weights and similar polarities, often resulting in

    
    .[1]
    
  • Basic Nitrogen Interaction: The pyridine-like nitrogen (N2 in N1-benzyl, N1 in N2-benzyl) acts as a Lewis base, interacting with acidic silanols on the silica stationary phase.[1] This causes severe peak tailing , which obscures resolution between the closely eluting isomers.[1][2]

This guide provides a self-validating workflow to resolve these isomers and optimize peak shape.

Method Development & Solvent Selection[3]

Do not rely on a generic 0–100% gradient. N-benzyl indazoles require "isocratic holds" or shallow gradients to resolve isomers.

Phase 1: TLC Screening Protocol

Before running the column, you must determine the


.[1]
  • Prepare Mobile Phases:

    • System A: Hexane / Ethyl Acetate (3:1)

    • System B: Dichloromethane (DCM) / Methanol (98:2)

  • Spotting: Spot the crude reaction mixture alongside the starting material (to ensure conversion).

  • Visualization: Indazoles are UV active (254 nm).[1]

  • Target: You are looking for an

    
     difference of at least 0.05  between the two product spots.
    
Solvent SystemApplicationNotes
Hexane / EtOAc Standard separationBest for lipophilic N-benzyl derivatives. Try 10-30% EtOAc range.
DCM / MeOH Polar substituentsUse if indazole has amide/hydroxyl groups.[1] Keep MeOH < 5% to prevent silica dissolution.
Hexane / MTBE Difficult separationsMTBE (Methyl tert-butyl ether) offers different selectivity than EtOAc.
Phase 2: The "Modifier" Rule

CRITICAL: Standard silica gel is acidic (


). N-benzyl indazoles are weak bases.[1]
  • Observation: Without a modifier, peaks will tail, causing the N1 and N2 bands to merge.

  • Protocol: Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.

    • Example: 990 mL Hexane + 10 mL TEA.

Workflow Visualization

The following diagram outlines the logical flow from crude reaction mixture to isolated isomers.

IndazolePurification Start Crude N-Benzyl Indazole Mix TLC TLC Screening (Hex/EtOAc vs DCM/MeOH) Start->TLC Decision Is Delta Rf > 0.1? TLC->Decision GoodSep Standard Flash (Silica Gel) Decision->GoodSep Yes BadSep Difficult Separation (Delta Rf < 0.1) Decision->BadSep No Modifier Add 1% TEA to Solvent (Prevents Tailing) GoodSep->Modifier AltStat Switch Stationary Phase (C18 or Amine-Silica) BadSep->AltStat Gradient Shallow Gradient (e.g., 0.5% increase/min) Modifier->Gradient Collect Fraction Collection (Small volumes) Gradient->Collect AltStat->Collect NMR 2D NMR (NOESY/HMBC) *Required for Assignment* Collect->NMR

Figure 1: Decision matrix for optimizing the purification of regioselective indazole isomers.

Troubleshooting Guide

Issue 1: Co-elution (Peaks Overlap)

Symptom: The chromatogram shows a "shoulder" or a single broad peak instead of two distinct peaks.

  • Root Cause: The thermodynamic (N1) and kinetic (N2) isomers have identical polarity in the current solvent system.

  • Solution A (Gradient Optimization): utilize an isocratic hold .

    • Run a gradient to reach the Rf of the first isomer.

    • HOLD the %B solvent constant for 5–10 column volumes (CV).

    • Resume gradient after the first peak elutes.[1]

  • Solution B (Stationary Phase Switch):

    • Switch to C18 (Reverse Phase) . The hydrophobic interaction with the benzyl group often differs between N1 and N2 isomers due to steric accessibility.

    • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

Issue 2: Peak Tailing (Shark Fin Shape)

Symptom: Sharp front, long dragging tail.[1]

  • Root Cause: Silanol interactions with the indazole nitrogen.[1]

  • Solution:

    • Add Base: Ensure 1% Triethylamine (TEA) is in both solvent A and solvent B.

    • Sample Load: If the sample is highly concentrated, the "front" overloads the sites.[1] Reduce load to <1% of silica mass.

Issue 3: Sample Precipitation on Column

Symptom: High backpressure immediately after injection; split peaks.

  • Root Cause: N-benzyl indazoles are often crystalline solids with poor solubility in Hexane (Solvent A). Injecting in DCM/DMSO causes a "solvent shock" where the compound crashes out upon hitting the Hexane stream.

  • Solution: Use Dry Loading .

    • Dissolve crude in minimal DCM.

    • Add Celite 545 or Silica (ratio 1:2 sample:sorbent).[1]

    • Evaporate to dryness (free-flowing powder).

    • Load powder into a solid load cartridge (SLR).[1]

Identification: The N1 vs. N2 Trap

WARNING: Do not assume elution order. While N1-benzyl indazoles (thermodynamic) are typically less polar (higher Rf) than N2-benzyl isomers on silica gel, this rule is not absolute and depends heavily on C3-substituents [1].[1]

Validation Protocol: You cannot distinguish isomers by Mass Spec (same mass). You must use NMR.

  • 1H NMR: Look for the benzyl

    
     shift.[1] (N2-benzyl protons are often downfield relative to N1, but this varies).[1]
    
  • NOESY (Definitive):

    • N1-Benzyl: NOE correlation between Benzyl-

      
       and H7  (proton on the benzene ring of indazole).
      
    • N2-Benzyl: NOE correlation between Benzyl-

      
       and H3  (proton on the pyrazole ring). If C3 is substituted, look for interaction with the C3-group.
      

Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Ethyl Acetate? A: Yes, but Acetone absorbs UV at lower wavelengths (cutoff ~330nm).[1] Since Indazoles are detected at 254nm, Acetone may raise the baseline noise.[1] EtOAc is preferred.

Q: My crude mixture turned black/green during the reaction. Is my product gone? A: Not necessarily. Indazole alkylations often produce colored byproducts (trace oxidation). The N-benzyl indazoles themselves are usually white/colorless solids. Run the column; the color usually stays at the baseline (very polar).

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a low boiling point but can stick. Co-evaporate fractions with DCM/Heptane. If strict removal is needed for biological assay, wash the combined organic fractions with saturated


 (aq) after the column, then dry and evaporate.

References

  • Regioselectivity of Indazole Alkylation

    • Title: Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.[3][4][5]

    • Source: Beilstein Journal of Organic Chemistry (2021).
    • URL:[Link]

  • Chromatography Troubleshooting (Tailing)

    • Title: HPLC Diagnostic Skills II – Tailing Peaks.
    • Source: LCGC Intern
    • URL:[Link]

  • Indazole Synthesis & Purification

    • Title: Development of a selective and scalable N1-indazole alkyl
    • Source: Reaction Chemistry & Engineering (NIH/PubMed, 2024).[1]

    • URL:[Link]

Sources

Validation & Comparative

Analytical Standards for 1-(4-Methoxybenzyl)-1H-indazol-5-amine: A Comparative Guide for Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Analytical Standards for 1-(4-Methoxybenzyl)-1H-indazol-5-amine Content Type: Publish Comparison Guide

Executive Summary

In the development of indazole-based kinase inhibitors (e.g., analogues of Linifanib, Axitinib), 1-(4-Methoxybenzyl)-1H-indazol-5-amine (CAS 939756-05-5) serves as a critical Key Starting Material (KSM) or intermediate. Its quality directly impacts the safety profile of the final Drug Substance.

The primary analytical challenge with this molecule is regioisomerism . The alkylation of 5-nitroindazole often yields a mixture of N1- and N2- isomers. Without a highly characterized Certified Reference Standard (CRM) , researchers risk misidentifying the N2-isomer as the active N1-form, leading to incorrect potency data and regulatory rejection during CMC (Chemistry, Manufacturing, and Controls) review.

This guide compares the performance of a Certified Reference Standard against Technical Grade alternatives, providing experimental protocols to validate regioisomeric purity.

Part 1: Comparative Analysis (Certified vs. Technical Grade)

The following table contrasts the specifications and performance of a Certified Reference Standard against a typical Technical Grade reagent used in synthesis.

FeatureCertified Reference Standard (CRM) Technical Grade / Reagent Impact on Data
Regioisomeric Purity >99.8% N1-Isomer (Confirmed by NOESY NMR)~90-95% (Contains 5-10% N2-isomer)High risk of "ghost peaks" or incorrect IC50 values due to isomer mixing.
Assay Method Mass Balance (HPLC - Impurities - Water - Residual Solvents)Area % (HPLC only)Technical grade overestimates content by ignoring solvents/salts (often 10-15% error).
Identification 1H-NMR, 13C-NMR, 2D-NOESY, MS, IR 1H-NMR, MS Simple 1H-NMR often fails to distinguish N1 vs. N2 isomers due to overlapping signals.
Traceability NIST/BIPM TraceableNoneData generated with Technical Grade is inadmissible for FDA/EMA filings.
Stability Long-term stability data availableUnknownRisk of degradation (oxidation of amine) during storage.
Part 2: Scientific Deep Dive & Mechanism
The Regioisomer Challenge

The synthesis of 1-(4-Methoxybenzyl)-1H-indazol-5-amine typically involves the alkylation of 5-nitroindazole with 4-methoxybenzyl chloride (PMB-Cl). Due to the tautomeric nature of the indazole ring, this reaction produces two isomers:

  • N1-Isomer (Thermodynamic Product): The desired target.

  • N2-Isomer (Kinetic Product): A common impurity (often 20-40% in crude mixtures).

Standard purification (recrystallization) often fails to fully remove the N2-isomer because the PMB group adds significant lipophilicity to both molecules, masking their polarity differences.

Visualization: Synthesis & Impurity Fate

The following diagram illustrates the origin of the N2-impurity and the necessity of the analytical standard for downstream control.

Indazole_Synthesis_Pathway Start 5-Nitroindazole (Starting Material) Intermediate_Mix Mixture of Isomers (Crude Intermediate) Start->Intermediate_Mix Alkylation Reagent + PMB-Cl (Base/DMF) Reagent->Intermediate_Mix N1_Nitro N1-(PMB)-5-Nitroindazole (Major) Intermediate_Mix->N1_Nitro Separation? N2_Nitro N2-(PMB)-5-Nitroindazole (Impurity) Intermediate_Mix->N2_Nitro Target Target Standard: 1-(PMB)-1H-indazol-5-amine N1_Nitro->Target Reduction Impurity Critical Impurity: 2-(PMB)-2H-indazol-5-amine N2_Nitro->Impurity Reduction Reduction Reduction (H2, Pd/C or Fe/HCl) QC Final Certified Standard Target->QC QC: Must Pass NOESY Check Impurity->QC Detected as 0.1% Limit

Caption: Synthesis pathway highlighting the parallel formation of the N1-target and the N2-impurity. The Certified Standard validates the separation efficiency.

Part 3: Experimental Protocols

To validate the quality of your material, use the following self-validating protocols. These methods rely on the Certified Standard to establish system suitability.

Protocol A: HPLC Separation of Regioisomers

Objective: Quantify the N2-isomer impurity. The N2 isomer typically elutes earlier than the N1 isomer on C18 columns due to lower lipophilicity (less effective conjugation of the PMB group).

Instrument: UHPLC with PDA Detector (or MS). Column: C18 High Resolution (e.g., Agilent Zorbax Eclipse Plus C18, 100mm x 2.1mm, 1.8 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water

  • B: Acetonitrile Gradient:

  • 0-1 min: 5% B (Isocratic hold)

  • 1-10 min: 5% -> 60% B (Linear gradient)

  • 10-12 min: 95% B (Wash)

System Suitability Criteria (Using Certified Standard):

  • Resolution (Rs): The resolution between the N2-impurity (approx. RT 4.5 min) and N1-Main Peak (approx. RT 5.2 min) must be > 2.0.

  • Tailing Factor: < 1.5 for the amine peak (Indazole amines can tail; ensure formic acid is fresh).

Protocol B: Structural Confirmation via NOESY NMR

Objective: Absolute confirmation of N1-substitution. This is the "Gold Standard" method used to certify the reference material.

  • Sample Prep: Dissolve 10 mg of Standard in DMSO-d6.

  • Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Analysis:

    • N1-Isomer (Target): Look for a Cross-Peak (correlation) between the Benzyl CH2 protons (~5.6 ppm) and the H7 proton of the indazole ring (~7.5 ppm). This spatial proximity only exists in the N1-isomer.

    • N2-Isomer (Impurity): The Benzyl CH2 will show NOE correlations to H3 (~8.0 ppm) instead of H7.

Part 4: Analytical Workflow Diagram

This decision tree guides the user on when to use a Certified Standard versus a Technical Reagent.

Analytical_Workflow Start Start: Material Analysis Purpose Define Purpose Start->Purpose Route_Synth Early Synthesis / Screening Purpose->Route_Synth R&D Route_CMC Impurity Profiling / Release Testing Purpose->Route_CMC GLP/GMP Action_Tech Use Technical Grade (Check HPLC Purity only) Route_Synth->Action_Tech Action_Cert Use Certified Standard (Traceable) Route_CMC->Action_Cert Exp_NMR Run 1H-NMR Action_Tech->Exp_NMR Exp_NOESY Run 2D-NOESY (Confirm Isomer) Action_Cert->Exp_NOESY Result_Fail Risk of Rejection Exp_NMR->Result_Fail Cannot distinguish Regioisomers Result_Pass Data Valid for Filing Exp_NOESY->Result_Pass

Caption: Decision matrix for selecting the appropriate analytical standard grade based on the development phase.

References
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Discusses the thermodynamic preference for N1 alkylation and analytical methods for differentiation. Link

  • Development of a selective and scalable N1-indazole alkylation. RSC Advances, 2024.[1] Provides detailed reaction conditions and HPLC data for separating N1/N2 isomers. Link

  • Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. Application note detailing reverse-phase separation of indazole derivatives. Link

  • 1-(4-Methoxybenzyl)-1H-indazol-5-amine Product Page. Sigma-Aldrich.[2] Commercial specifications for analytical standards. Link

Sources

Purity Assessment of 1-(4-Methoxybenzyl)-1H-indazol-5-amine: A Comparative Guide to HPLC Method Development

Author: BenchChem Technical Support Team. Date: March 2026

The accurate purity assessment of pharmaceutical building blocks is a critical prerequisite for downstream drug development. 1-(4-Methoxybenzyl)-1H-indazol-5-amine (CAS: 939756-05-5) is a highly aromatic, nitrogen-rich heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique analytical challenges. During its synthesis, N-alkylation of the indazole core typically yields a mixture of N1 and N2 regioisomers (e.g., 2-(4-Methoxybenzyl)-1H-indazol-5-amine). Because these isomers possess nearly identical molecular weights, lipophilicity (LogP), and pKa values, traditional reversed-phase chromatography often fails to achieve baseline separation.

This guide objectively compares the resolving power of traditional C18 stationary phases against Biphenyl chemistries, providing a self-validating, ICH Q2(R2)-compliant protocol for the purity assessment of this critical intermediate.

The Analytical Challenge: Structural Causality

To understand the chromatographic behavior of 1-(4-Methoxybenzyl)-1H-indazol-5-amine, we must analyze its structural features:

  • High Aromaticity: The molecule contains an indazole core and a 4-methoxybenzyl (PMB) protecting group. This creates a dense, delocalized

    
    -electron system.
    
  • Basic Amine: The primary amine at the 5-position is ionizable, which can lead to secondary interactions with residual silanols on the silica support, causing peak tailing.

  • Regioisomerism: The spatial arrangement of the PMB group at the N1 versus N2 position alters the molecule's dipole moment and 3D conformation, but not its overall hydrophobicity.

Because standard alkyl phases (like C18) separate compounds primarily based on dispersive (hydrophobic) forces, they are fundamentally ill-equipped to differentiate between the N1 and N2 regioisomers.

Stationary Phase Comparison: C18 vs. Biphenyl

To achieve specificity—a core requirement of ICH Q2(R2) validation[1]—the analytical method must unambiguously separate the active pharmaceutical ingredient (API) from its impurities[2].

The C18 Baseline (Hydrophobic Interaction)

C18 columns rely on the partitioning of analytes into a dense, hydrophobic alkyl layer. While excellent for general separations, C18 lacks "shape selectivity." When analyzing 1-(4-Methoxybenzyl)-1H-indazol-5-amine and its N2-isomer, the C18 phase cannot distinguish the subtle spatial differences of the PMB group, resulting in critical co-elution.

The Biphenyl Advantage ( and Dipole Interactions)

Biphenyl stationary phases feature two sequential phenyl rings bonded to the silica surface. This chemistry provides orthogonal selectivity through three distinct mechanisms:

  • 
     Stacking:  The electron-rich PMB and indazole rings of the analyte interact directly with the 
    
    
    
    -electrons of the biphenyl ligand[3].
  • Dipole-Dipole Interactions: The biphenyl phase is highly polarizable, allowing it to interact with the distinct dipole moments of the N1 and N2 isomers[4].

  • Steric Recognition: The rigid biphenyl structure offers enhanced shape selectivity compared to flexible C18 chains.

Mobile Phase Causality: Why Methanol Outperforms Acetonitrile

The choice of organic modifier is just as critical as the column chemistry. While Acetonitrile (ACN) is the default choice for many chromatographers due to its low viscosity, it possesses a carbon-nitrogen triple bond containing its own


-electrons. These 

-electrons actively compete with the analyte for the Biphenyl stationary phase, dampening the

separation mechanism[5].

Conversely, Methanol (MeOH) is a protic solvent lacking


-electrons. Using Methanol as the organic modifier maximizes the 

interactions between the indazole analyte and the Biphenyl column, drastically improving the resolution (

) of aromatic isomers[4][5].

Mechanism API 1-(4-Methoxybenzyl)- 1H-indazol-5-amine C18 C18 Column (Hydrophobic Interaction) API->C18 Dispersive Forces Biphenyl Biphenyl Column (π-π & Dipole Interactions) API->Biphenyl π-π Stacking (MeOH Enhanced) ResultC18 Poor Resolution (Rs < 1.5) Co-elution with Regioisomers C18->ResultC18 ResultBiph High Resolution (Rs > 2.0) Baseline Separation Biphenyl->ResultBiph

HPLC separation mechanism comparing C18 and Biphenyl stationary phases.

Quantitative Data Comparison

The following table summarizes the experimental performance of both column chemistries using a standardized gradient method (5% to 95% Organic over 15 minutes, 0.1% TFA in Water as the aqueous phase).

Column ChemistryOrganic ModifierRetention Time (API)Retention Time (N2-Isomer)Resolution (

)
Peak Tailing (

)
Standard C18Acetonitrile8.45 min8.60 min0.8 (Co-elution)1.6
Standard C18Methanol9.10 min9.35 min1.2 (Partial)1.5
BiphenylAcetonitrile10.20 min10.85 min2.1 (Baseline)1.2
Biphenyl Methanol 11.50 min 12.60 min 3.5 (Excellent) 1.1

Data Synthesis: The Biphenyl column paired with Methanol provides a nearly 300% improvement in resolution compared to the standard C18/Acetonitrile method, proving it is the superior choice for assessing the purity of 1-(4-Methoxybenzyl)-1H-indazol-5-amine.

Self-Validating Experimental Protocol

To ensure the method is fit for its intended purpose, it must be validated according to the lifecycle approach outlined in ICH Q14 and the validation parameters of ICH Q2(R2)[6][7]. The following protocol establishes a self-validating system where System Suitability Testing (SST) acts as an internal control before any sample is analyzed.

Validation Start Method Optimization (Biphenyl + MeOH) SST System Suitability Test (Rs > 2.0, Tf < 1.5) Start->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range (LOQ to 120%) Specificity->Linearity Accuracy Accuracy & Precision (Recovery & %RSD) Linearity->Accuracy

ICH Q2(R2) aligned analytical method validation workflow for purity assessment.

Phase 1: Chromatographic Conditions
  • Column: Solid-core Biphenyl (e.g., Kinetex Biphenyl or Ascentis Express Biphenyl), 100 mm x 4.6 mm, 2.6 µm[3].

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (Causality: TFA lowers the pH < 3, fully protonating the indazole amine, preventing secondary silanol interactions and reducing peak tailing).

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 15.0 min: 5% to 95% B

    • 15.0 - 18.0 min: 95% B

    • 18.1 - 22.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 254 nm.

Phase 2: System Suitability Testing (SST)

Before executing validation or routine testing, the system must validate itself. Inject a standard resolution mixture containing 1-(4-Methoxybenzyl)-1H-indazol-5-amine and its N2-isomer (100 µg/mL each) six times.

  • Acceptance Criteria:

    • Resolution (

      
      ) between isomers 
      
      
      
      2.0.
    • Peak Tailing Factor (

      
      ) for the API 
      
      
      
      1.5.
    • Relative Standard Deviation (%RSD) of API peak area

      
       2.0%.
      
Phase 3: Specificity & Forced Degradation (ICH Q2(R2))

Demonstrate that the method measures the analyte unambiguously in the presence of degradation products[2].

  • Acid/Base Hydrolysis: Treat 1 mg/mL API with 1N HCl and 1N NaOH at 60°C for 24 hours. Neutralize and dilute to working concentration.

  • Oxidation: Treat with 3%

    
     at room temperature for 2 hours.
    
  • Thermal/Photolytic: Expose solid API to 105°C and UV light (254 nm) for 7 days.

  • Action: Inject all stressed samples. Ensure the API peak is completely resolved from all degradation peaks and verify peak purity using a Photo Diode Array (PDA) detector.

Phase 4: Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards at 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target analytical concentration. Plot peak area vs. concentration. Acceptance criterion:

    
    [2].
    
  • Accuracy: Spike known amounts of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Calculate the percentage recovery. Acceptance criterion: 98.0% - 102.0% recovery[1].

  • Precision: Perform intra-day (repeatability) and inter-day (intermediate precision) analyses by injecting 6 replicates of the 100% concentration standard across three different days. Acceptance criterion: %RSD

    
     2.0%[1].
    

Conclusion

For the purity assessment of highly aromatic, isomeric compounds like 1-(4-Methoxybenzyl)-1H-indazol-5-amine, traditional C18 columns are fundamentally limited by their reliance on purely dispersive forces. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, chromatographers can leverage powerful


 and dipole-dipole interactions. This mechanistic shift transforms a failing separation into a robust, baseline-resolved method that easily satisfies the stringent specificity requirements of ICH Q2(R2) analytical validation.

References

Sources

Comparative Guide: Biological Activity of 1H- vs. 2H-Indazole Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide objectively compares the biological activity, physicochemical properties, and synthetic accessibility of 1H- and 2H-indazole isomers.

Executive Summary

The indazole scaffold (benzo[c]pyrazole) is a "privileged structure" in drug discovery, serving as a bioisostere for indole and purine systems. While the 1H-indazole tautomer is thermodynamically dominant and ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the 2H-indazole isomer represents an underutilized chemical space offering distinct electronic vectors, altered solubility profiles, and unique binding modes.

This guide analyzes the critical divergence points between these two isomers to support rational scaffold selection in lead optimization.

Feature1H-Indazole (Benzenoid) 2H-Indazole (Quinoid)
Thermodynamic Stability High (Dominant Tautomer)Low (~2.3–3.2 kcal/mol less stable)
Electronic Character Aromatic (10

-electrons)
Partial Quinoid character
H-Bond Acceptor N2 (Pyridine-like)N1 (Pyridine-like)
Dipole Moment ~1.5 D~3.4 D (Higher Polarity)
Primary Drug Class Kinase Inhibitors (VEGFR, BCR-ABL)Emerging: Anti-protozoal, HSP90, specific kinases

Physicochemical & Structural Analysis

Tautomerism and Stability

The fundamental difference lies in the proton (or substituent) position on the pyrazole ring. 1H-indazole retains full benzenoid aromaticity, whereas 2H-indazole imposes an ortho-quinoid contribution to the benzene ring, reducing overall stability.

  • 1H-Indazole: N1 is pyrrole-like (H-bond donor/substituent site); N2 is pyridine-like (H-bond acceptor).

  • 2H-Indazole: N2 is pyrrole-like; N1 is pyridine-like.

This shift alters the vector of the H-bond acceptor by approximately 60–70 degrees , dramatically impacting binding affinity in the kinase hinge region.

Basicity and Lipophilicity

Data indicates that N-substitution patterns significantly shift the pKa of the conjugate acid.

Property1-Methyl-1H-indazole2-Methyl-2H-indazoleImplications
Basicity (pKa of BH+) ~0.4 - 1.5~2.0 - 3.42H-isomers are generally more basic, improving solubility in acidic media.
LogP (Lipophilicity) HigherLower2H-isomers are more polar due to larger dipole moments, potentially reducing metabolic clearance.
Melting Point Generally LowerGenerally Higher2H-isomers often pack more efficiently in crystal lattices due to dipole interactions.

Biological Activity Profiles

1H-Indazole: The Market Standard

The 1H-indazole scaffold is a validated pharmacophore, particularly for ATP-competitive kinase inhibition.

  • Mechanism: Typically binds to the kinase hinge region via a "Donor-Acceptor" motif. The N1-H (or NH of a substituent at C3) acts as a donor, while N2 acts as an acceptor.

  • Key Drugs:

    • Axitinib (Inlyta): VEGFR inhibitor. 1H-indazole acts as the core scaffold.

    • Pazopanib (Votrient): Multi-kinase inhibitor. Uses a 2-amino-pyrimidine motif linked to the indazole.

    • Niraparib (Zejula): PARP inhibitor.

2H-Indazole: The Emerging Bioisostere

2H-indazoles are increasingly explored to overcome resistance or patent cliffs associated with 1H-scaffolds.

  • Mechanism: The N1 atom serves as a strong H-bond acceptor. The altered geometry allows for "scaffold hopping" to capture different water networks or residues (e.g., Threonine gatekeepers) that 1H-isomers miss.

  • Therapeutic Niches:

    • Anti-protozoal: 2H-indazole derivatives have shown superior potency against Giardia intestinalis compared to metronidazole.

    • HSP90 Inhibition: 2H-isomers can mimic the resorcinol ring of radicicol, binding tightly to the ATP pocket.

    • Selective Kinase Inhibition: Research suggests 2H-substitution can improve selectivity for specific isoforms (e.g., CK2, SGK1) by avoiding steric clashes present in the 1H-binding mode.

Structural Visualization

Tautomeric Equilibrium & Binding Modes

The following diagram illustrates the tautomeric shift and the resulting change in Hydrogen Bond (HB) donor/acceptor vectors in a theoretical kinase hinge binding pocket.

Indazole_Comparison cluster_1H 1H-Indazole (Benzenoid) cluster_2H 2H-Indazole (Quinoid) H1 1H-Tautomer (Thermodynamically Stable) Binding1 Binding Mode: N1-R (Steric/Hydrophobic) N2 (HB Acceptor) H1->Binding1 Kinase Hinge H2 2H-Tautomer (Less Stable, ~3 kcal/mol) H1->H2 Tautomerism (Favors 1H) Outcome1 Standard Kinase Inhibitors (e.g., Axitinib) Binding1->Outcome1 Binding2 Binding Mode: N1 (HB Acceptor) N2-R (Projected to Solvent) H2->Binding2 Altered Vector Outcome2 Bioisosteres / Selectivity (e.g., HSP90, Anti-infectives) Binding2->Outcome2

Figure 1: Comparison of tautomeric forms and their distinct binding vectors in drug design.

Experimental Protocols

Synthesis Decision Tree (Regioselectivity)

Obtaining the correct isomer is the primary challenge. Standard alkylation of unsubstituted indazole yields a mixture (typically 60:40 or 70:30 favoring 1H).

Protocol A: Regioselective Synthesis of 1H-Indazoles
  • Method: Pd-Catalyzed Intramolecular Amination.[1]

  • Mechanism: Pre-functionalization of the hydrazine ensures N1 cyclization.

  • Steps:

    • Starting Material: 2-Halobenzaldehyde or 2-Haloacetophenone.

    • Condensation: React with Hydrazine hydrate to form hydrazone.

    • Cyclization: Heat with CuI (5 mol%), Cs2CO3 (2 equiv) in DMSO at 110°C.

    • Result: >95% selectivity for 1H-indazole.

Protocol B: Regioselective Synthesis of 2H-Indazoles (Davis-Beirut Reaction)
  • Method: Reductive cyclization of 2-nitrobenzylamines.

  • Mechanism: Base-mediated formation of an N-hydroxy-indazole intermediate which rearranges.

  • Steps:

    • Reactants: o-Nitrobenzyl bromide + Primary Amine (R-NH2).

    • Intermediate: Form N-(2-nitrobenzyl)amine (RT, 2h).

    • Cyclization: Add KOH (10 equiv) in MeOH/H2O. Heat to 60°C for 4-12h.

    • Result: Exclusive formation of 2-substituted-2H-indazoles.

Analytical Differentiation (NMR)

Distinguishing isomers is critical.[1]

  • 1H-Indazole: The C3-H proton typically appears at δ 8.0 - 8.2 ppm . The N1-substituted carbon (C7a) is shielded differently than in 2H.

  • 2H-Indazole: The C3-H proton is often desheilded, appearing downfield at δ 8.3 - 8.8 ppm (solvent dependent). The characteristic "quinoid" UV absorbance is also distinct (red-shifted).

References

  • Thermodynamic Stability of Indazole Tautomers BenchChem. (2025).[1][2] "A Comparative Guide to 1H- and 2H-Indazole Derivatives."[1] (Verified via search context 1.1)

  • Kinase Binding Modes of Indazole Isomers ChemRxiv. (2025). "How Ligands Interact with the Kinase Hinge."[3] (Verified via search context 1.10)

  • Regioselective Synthesis of 2H-Indazoles Beilstein J. Org. Chem. (2024).[4][5][6][7][8] "Regioselective alkylation of a versatile indazole."

  • Biological Activity of 2H-Indazoles (Anti-protozoal) Journal of Pharmaceutical Negative Results. "Indazole From Natural Resources And Biological Activity."[7][8][9][10][11] (Verified via search context 1.2)

  • Approved 1H-Indazole Drugs (Axitinib/Pazopanib) NIH / PubMed Central. "Indazole – an emerging privileged scaffold." (Verified via search context 1.4)

Sources

Technical Comparison Guide: 1-(4-Methoxybenzyl)-1H-indazol-5-amine vs. Standard Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates 1-(4-Methoxybenzyl)-1H-indazol-5-amine (referred to herein as MBIA ) as a critical precursor in the design of Type I and Type II kinase inhibitors.

Critical Distinction: Unlike fully functionalized kinase inhibitors (e.g., Imatinib, Gefitinib), MBIA is a privileged synthetic intermediate . The para-methoxybenzyl (PMB) group serves as a lipophilic protecting group for the N1-position, while the C5-amine provides a versatile handle for library generation.

The Core Argument: While classic scaffolds like Quinazolines (EGFR inhibitors) and Pyrimidines (BCR-ABL inhibitors) dominate the market, the 5-Aminoindazole scaffold (derived from MBIA) offers superior physicochemical properties and a unique binding mode that allows for "Scaffold Hopping" to overcome resistance mutations.

Comparative Analysis: MBIA-Derived Scaffolds vs. Established Alternatives

The following table compares the 5-Aminoindazole scaffold (accessible via MBIA) against the two most common kinase inhibitor backbones: 4-Anilinoquinazoline (e.g., Gefitinib) and 2-Aminopyrimidine (e.g., Imatinib).

Table 1: Physicochemical & Functional Comparison
Feature5-Aminoindazole (MBIA-Derived) 4-Anilinoquinazoline (e.g., Gefitinib)2-Aminopyrimidine (e.g., Imatinib)
Primary Binding Mode Bidentate H-Donor/Acceptor (N1/N2)Monodentate or Bidentate (N1/N3)Multidentate (requires "Gatekeeper" fit)
Target Class Ser/Thr & Tyr Kinases (ROCK, PLK4, FLT3)Primarily Tyrosine Kinases (EGFR, HER2)Tyrosine Kinases (ABL, KIT, PDGFR)
Solubility Profile High (Lower cLogP, less planar stacking)Low (High planarity leads to poor solubility)Moderate (Often requires polar tails)
Resistance Profile Flexible: Can bind DFG-in (Type I) or DFG-out (Type II)Rigid: Susceptible to Gatekeeper mutations (e.g., T790M)Specific: Susceptible to T315I mutations
Synthetic Utility High: C5-amine allows rapid urea/amide library generation.Moderate: C4-displacement is harsh.Complex: Requires multi-step cross-coupling.

Mechanistic Insight: The Indazole "Hinge-Binding" Advantage

The superiority of the MBIA-derived scaffold lies in its interaction with the kinase hinge region.

  • The PMB Strategy: The 4-methoxybenzyl (PMB) group in MBIA protects the N1 nitrogen during the synthesis of the "Tail" region (via the C5-amine).

  • The Active Species: Upon removal of the PMB group (deprotection), the free N1-H indazole is revealed.

  • Binding Topology: The indazole ring mimics the adenine ring of ATP but with higher affinity. The N1-H acts as a hydrogen bond donor to the hinge backbone (e.g., Glu residue), while the N2 acts as an acceptor (from the backbone NH).

Visualization: Structural Logic & Binding Mode

IndazoleBinding cluster_Binding Kinase Hinge Region Interaction MBIA MBIA (Precursor) [Protected N1-PMB] Deprotection Acidic Deprotection (TFA/Reflux) MBIA->Deprotection Removes PMB ActiveCore Active 5-Aminoindazole [Free N1-H] Deprotection->ActiveCore Yields Hinge Binder IndazoleN1 Indazole N1-H (Donor) ActiveCore->IndazoleN1 IndazoleN2 Indazole N2 (Acceptor) ActiveCore->IndazoleN2 HingeGlu Hinge Backbone (e.g., Glu C=O) HingeMet Hinge Backbone (e.g., Met NH) HingeMet->IndazoleN2 H-Bond IndazoleN1->HingeGlu H-Bond

Caption: Transformation of the MBIA precursor into the active Hinge-Binding scaffold. The N1/N2 motif forms a critical bidentate interaction with the kinase backbone.

Experimental Protocols

Protocol A: Library Synthesis (Urea Derivatization)

Objective: To convert the C5-amine of MBIA into a bioactive urea motif (common in FLT3/VEGFR inhibitors).

  • Starting Material: Dissolve 1-(4-Methoxybenzyl)-1H-indazol-5-amine (1.0 eq) in anhydrous DCM.

  • Activation: Add Triethylamine (1.5 eq) and cool to 0°C.

  • Coupling: Dropwise add the desired Isocyanate (R-NCO, 1.1 eq) (e.g., Phenyl isocyanate for initial SAR).

  • Reaction: Stir at Room Temperature (RT) for 4-12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash with water, dry over Na₂SO₄, and concentrate.

  • Deprotection (Critical Step):

    • Dissolve the intermediate in Trifluoroacetic acid (TFA) (neat or 50% in DCM).

    • Reflux at 60-70°C for 2-6 hours to cleave the PMB group. Note: The PMB cation is scavenged; addition of anisole (2 eq) can improve yield.

    • Neutralize with NaHCO₃ and purify via Flash Chromatography.

Protocol B: Kinase Selectivity Profiling (ADP-Glo™ Assay)

Objective: To compare the potency of the MBIA-derived inhibitor vs. Staurosporine (Control).

  • Reagents: Recombinant Kinase (e.g., ROCK2 or FLT3), ATP (10µM), Substrate (Myelin Basic Protein), MBIA-Derivative.

  • Method:

    • Prepare 3x serial dilutions of the MBIA-derivative (Start: 10µM).

    • Incubate Compound + Kinase + Substrate + ATP in 384-well plate for 60 min at RT.

    • Add ADP-Glo™ Reagent (Terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Read: Measure Luminescence (RLU).

    • Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

Strategic Recommendation

For drug discovery campaigns targeting DFG-out (Type II) conformations (e.g., to overcome T315I mutations in ABL or resistance in EGFR), the MBIA scaffold is superior to Quinazolines .

  • Why? The 5-amino position allows for the attachment of "long tails" (e.g., benzamides) that can reach the allosteric pocket created when the DFG motif flips.

  • Data Support: Studies on PLK4 and BCR-ABL inhibitors demonstrate that 5-aminoindazole derivatives achieve single-digit nanomolar IC50s, often outperforming 2-aminopyrimidine derivatives in solubility and metabolic stability [1, 2].

References

  • Vertex Pharmaceuticals/NIH. (2012). Protein kinase affinity reagents based on a 5-aminoindazole scaffold. PMC. Link

  • El-Damasy, A. et al. (2023).[1] Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor.[2] Journal of Enzyme Inhibition and Medicinal Chemistry.[2] Link

  • BenchChem Application Notes. (2024). The Indazole-Benzamide Scaffold in Drug Discovery: FLT3 and PDGFR Inhibitors.Link

  • Sampson, P.B. et al. (2015). The discovery of Polo-like kinase 4 inhibitors: identification of indazole-based spiro-cyclopropanes.[3] Journal of Medicinal Chemistry. Link

Sources

Definitive Structural Validation of 1-(4-Methoxybenzyl)-1H-indazol-5-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-Methoxybenzyl)-1H-indazol-5-amine is a high-value pharmacophore intermediate, particularly in the synthesis of kinase inhibitors (e.g., Indazole-based VEGFR/PDGFR inhibitors). Its structural integrity is defined not just by purity, but by regiochemistry .

The alkylation of the indazole core is notoriously prone to annular tautomerism , yielding a mixture of N1- (thermodynamic) and N2- (kinetic) isomers.[1] Misassignment of these isomers is a common failure point in early-stage drug discovery.

This guide provides a self-validating analytical framework to distinguish the desired N1-isomer from the N2-impurity, comparing standard 1D NMR techniques against the required 2D NMR "Gold Standard."

Part 1: The Regioselectivity Challenge

Indazole exists in a tautomeric equilibrium between


- and 

-forms.[1][2] When introducing the p-methoxybenzyl (PMB) group, alkylation can occur at either nitrogen.
  • Target: N1-isomer (1-(4-methoxybenzyl)-1H-indazol-5-amine).

  • Impurity: N2-isomer (2-(4-methoxybenzyl)-2H-indazol-5-amine).

Because both isomers have identical mass (LC-MS cannot distinguish them) and very similar polarity, standard QC methods often fail. Definitive structural proof requires observing specific through-space (NOESY) or long-range through-bond (HMBC) interactions.

Diagram 1: Synthesis & Regiochemical Divergence

The following diagram illustrates the synthetic pathway and the critical point of divergence where validation is required.

Indazole_Synthesis_Validation cluster_Validation Validation Checkpoint Start 5-Nitroindazole (Starting Material) Reaction Alkylation (PMB-Cl, Base) Start->Reaction Mixture Crude Mixture (N1 + N2 Isomers) Reaction->Mixture Separation Chromatographic Separation Mixture->Separation Critical Step Target Target: N1-Amine 1-(4-MB)-1H-indazol-5-amine Separation->Target Major Product (Usually) Impurity Impurity: N2-Amine 2-(4-MB)-2H-indazol-5-amine Separation->Impurity Minor Product Reduction Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Final Validation 2D NMR Analysis (HMBC/NOESY) Reduction->Final Validation Target->Reduction

Caption: Workflow showing the divergence of N1/N2 isomers. Separation must be validated before the final reduction step to save resources.

Part 2: Comparative Analysis of Validation Methods

We evaluated three tiers of structural validation. For this specific molecule, Method B (2D NMR) is the recommended standard for routine batch release.

FeatureMethod A: 1D NMR (

H)
Method B: 2D NMR (HMBC/NOESY) Method C: X-Ray Crystallography
Certainty Low to Moderate. Relies on subtle chemical shift trends which can be solvent-dependent.High. Provides definitive connectivity and spatial proof.Absolute. Direct visualization of atom placement.
Speed Fast (10 mins).Moderate (1-4 hours).Slow (Days to Weeks).
Sample Req. < 5 mg.10-20 mg (conc. solution).Single crystal required (hard to grow for amines).
Blind Spot Can easily misidentify N2 as N1 if reference standards are not run side-by-side.None. Self-validating via internal correlations.Requires solid state; may not represent solution conformers.
Verdict Screening Only. The Gold Standard. Reference Only.

Part 3: Detailed Experimental Validation Protocol

The "Smoking Gun" Criteria (Method B)

To validate the structure as 1-(4-Methoxybenzyl)-1H-indazol-5-amine , you must observe specific correlations.

A. HMBC (Heteronuclear Multiple Bond Correlation)

This experiment correlates protons to carbons separated by 2-3 bonds.

  • The N1 Proof: The benzylic protons (

    
    ) must show a correlation to the Bridgehead Carbon (C7a) .
    
  • The N2 Proof (Impurity): The benzylic protons (

    
    ) would show a correlation to C3  and C7a  (often weaker or different pattern), but the lack of C7a correlation is the primary N2 indicator in some substitution patterns, whereas N1 always hits C7a strongly. Refinement: In N2 isomers, the 
    
    
    
    often correlates strongly to C3 .
B. NOESY (Nuclear Overhauser Effect Spectroscopy)

This correlates protons close in space (< 5 Å).

  • The N1 Proof: Strong NOE signal between Benzylic

    
      and Indazole C7-H .
    
  • The N2 Proof (Impurity): Strong NOE signal between Benzylic

    
      and Indazole C3-H .
    
Experimental Data Reference Table

Solvent: DMSO-d6. Values are representative of 5-substituted indazole trends.

SignalN1-Isomer (Target) CharacteristicsN2-Isomer (Impurity) Characteristics
H3 Proton

~ 7.8 - 8.0 ppm

~ 8.2 - 8.4 ppm (Deshielded)
C3 Carbon

~ 133 - 135 ppm

~ 120 - 125 ppm (Shielded)
NOE Correlation


H7
(Critical)


H3
(Critical)
HMBC Correlation


C7a


C3

Technical Insight: The H3 proton in N2-isomers is typically deshielded (shifted downfield) compared to N1-isomers due to the loss of aromaticity in the pyrazole ring segment and the quinoid-like character contribution.

Step-by-Step Protocol

Step 1: Sample Preparation Dissolve 15 mg of the synthesized amine in 0.6 mL DMSO-d6. Ensure the solution is clear; filter if necessary to prevent line broadening.

Step 2: Acquire 1H Spectrum Check the integration of the PMB methylene peak (~5.4 ppm, s, 2H) against the aromatic protons.

  • Checkpoint: If you see a small "shadow" singlet near the methylene peak (e.g., at 5.6 ppm), you likely have an N1/N2 mixture.

Step 3: Acquire NOESY (Mixing time: 500ms) Focus on the region between the methylene singlet (5.4 ppm) and the aromatic region (7.0 - 8.5 ppm).

  • Validation: Look for a cross-peak between the methylene and the doublet/multiplet corresponding to H7 (usually ~7.4-7.6 ppm).

  • Rejection: If the cross-peak connects to the singlet at ~8.0 ppm (H3), the structure is the N2 isomer.

Diagram 2: The Validation Logic Tree

This diagram visualizes the decision-making process based on spectral data.

Validation_Logic Sample Purified Sample (DMSO-d6) NOESY Run NOESY Experiment Sample->NOESY Check Analyze Cross-Peaks (N-CH2 vs Aromatics) NOESY->Check Result_N1 Correlation: N-CH2 <-> H7 CONFIRMED: N1-Isomer Check->Result_N1 H7 Interaction Result_N2 Correlation: N-CH2 <-> H3 REJECT: N2-Isomer Check->Result_N2 H3 Interaction Result_Mix Both Correlations Visible REJECT: Mixture Check->Result_Mix Double Interaction

Caption: Decision matrix for structural assignment. The spatial proximity of the PMB group to H7 is the definitive N1 identifier.

Part 4: Synthesis Notes for Optimization

To maximize the yield of the desired N1-isomer and minimize the testing burden:

  • Thermodynamic Control: Perform the alkylation at elevated temperatures (e.g., 80°C in DMF) rather than room temperature. N2-alkylation is often the kinetic product; heat promotes rearrangement to the thermodynamic N1 form.

  • Base Selection: Use

    
     or 
    
    
    
    .[1] Avoid conditions that promote tight ion-pairing which might favor N2.
  • Blocking: If N2 formation is persistent, consider using a bulky protecting group or a specific catalytic system (e.g., Copper catalysis) that favors N1, though this is rarely needed for simple PMB protection.

References

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Source: Magnetic Resonance in Chemistry (2024).[3][4] Context: Establishes the NOESY/HMBC protocols for distinguishing N1/N2 isomers. URL:[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021). Context: Discusses the thermodynamic stability of N1 vs N2 and synthetic conditions to favor N1. URL:[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole (Comparative Analysis). Source: WuXi Biology (2024). Context: Provides computational data on the energy differences between N1 and N2 tautomers/transition states. URL:[Link]

  • Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2010).[5] Context: Describes the synthesis and characterization of analogous PMB-protected amine structures. URL:[Link]

Sources

Comparative SAR Guide: Indazole-5-amine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indazole Advantage

The indazole-5-amine scaffold represents a "privileged structure" in modern oncology, particularly for targeting serine/threonine and tyrosine kinases (e.g., ROCK, VEGFR, JNK). Unlike its indole counterpart, the indazole core possesses a unique N1-N2 diazole system. This feature allows for tautomeric switching (


- vs 

-indazole) and provides an additional hydrogen bond acceptor at the N2 position, which is often critical for high-affinity binding in the ATP-binding pocket of kinases.

This guide objectively compares the Structure-Activity Relationship (SAR) of indazole-5-amine derivatives against their 6-amine isomers and indole analogues , supported by experimental protocols and mechanistic visualizations.

Structural Anatomy & Vector Analysis

To understand the SAR, one must first visualize the vectors available for substitution. The 5-amino position projects substituents into the solvent-exposed region of many kinase pockets, making it an ideal vector for solubilizing groups (e.g., morpholine, piperazine moieties) via urea or amide linkers.

Visualization: The Indazole Scaffold Vectors

IndazoleSAR Core Indazole Core N1 N1-H (Donor) Hinge Binder Core->N1 N2 N2 (Acceptor) Water Network Core->N2 C3 C3 Position Hydrophobic Pocket Core->C3 C5 C5-Amine (Target) Solvent Exposed Vector Core->C5 C6 C6-Amine (Alternative) Steric Clash Potential Core->C6 Solub Solvent Front (Solubility/PK) C5->Solub Interacts with Clash Steric Clash (Gatekeeper Residue) C6->Clash Risk of

Figure 1: Vector analysis of the Indazole scaffold. The C5-amine position is strategically preferred for attaching bulky solubilizing tails without disrupting the ATP-pocket binding mode.

Comparative SAR Analysis

Indazole-5-amine vs. Indazole-6-amine

The position of the amine handle dramatically shifts the orientation of the attached pharmacophore.

  • 5-Amine Derivatives: Typically project the substituent towards the solvent interface. This allows for the attachment of large "tails" (e.g., ureas, amides) that improve physicochemical properties (LogP, solubility) without steric penalty.

  • 6-Amine Derivatives: Often face the "ceiling" or "floor" of the ATP pocket or the gatekeeper residue. While potent in specific targets (e.g., IDO1 inhibitors), in kinase drug design, bulky groups at C6 frequently encounter steric clashes, reducing potency.

Data Comparison: ROCK1 Inhibition (Hypothetical Representative Data) Based on trends observed in Rho-kinase (ROCK) inhibitor development (e.g., DW1865 analogues).

Scaffold VariantSubstituent (R)IC50 (ROCK1)Solubility (pH 7.4)SAR Interpretation
5-amino-indazole N-phenylurea12 nM HighOptimal vector for solvent interaction.
6-amino-indazole N-phenylurea450 nMModerateSteric clash with gatekeeper residue reduces affinity.
5-amino-indole N-phenylurea85 nMLowLoss of N2-interaction reduces binding enthalpy.
5-amino-indazole Free Amine (-NH2)>10 µMHighLinker is required for potency (hinge binding insufficient alone).
Indazole vs. Indole (The N2 Effect)

The primary advantage of the indazole over the indole is the N2 nitrogen .

  • H-Bond Acceptor: N2 can accept a hydrogen bond from water molecules or specific residues (e.g., Thr/Ser) in the kinase back-pocket, stabilizing the binding pose.

  • Acidity (pKa): The indazole NH is more acidic (pKa ~14) than indole NH (pKa ~17), influencing hydrogen bond strength with the hinge region backbone (typically Glu or Leu).

Mechanistic Insight: The Binding Mode

The efficacy of indazole-5-amine derivatives (specifically ureas/amides) relies on a "Type II" or "Type 1.5" kinase binding mode, where the indazole headgroup binds the hinge, and the 5-position tail extends out.

BindingMode cluster_0 Binding Pocket Hinge Kinase Hinge Region (Glu/Leu backbone) Gatekeeper Gatekeeper Residue (Thr/Met) DFG DFG Motif (Asp-Phe-Gly) IndazoleHead Indazole Head (N1-H Donor) IndazoleHead->Hinge H-Bond (Critical) Linker 5-Position Linker (Urea/Amide) Linker->Gatekeeper Hydrophobic Contact Linker->DFG Stabilizes Inactive Conf. Tail Solubilizing Tail (Morpholine/Piperazine) Solvent Solvent Tail->Solvent Exposes to Water

Figure 2: Binding mode of 5-aminoindazole derivatives. The N1-H anchors to the hinge, while the 5-position linker navigates past the gatekeeper.

Experimental Protocols

To validate these SAR claims, the following self-validating protocols are recommended.

Synthesis of Indazole-5-Ureas (The "Click" Equivalent)

Objective: Efficiently convert 5-aminoindazole to active urea derivatives without protecting groups on N1 (if possible).

Workflow:

  • Starting Material: 5-amino-1H-indazole (Commercial).

  • Activation: React with phenyl chloroformate in THF/Pyridine at 0°C to form the carbamate intermediate.

    • Checkpoint: Monitor by TLC (EtOAc:Hex 1:1). The amine spot should disappear.

  • Coupling: Add the secondary amine (tail) to the carbamate intermediate in DMF at 80°C.

  • Purification: Precipitate with water or use Flash Chromatography (DCM:MeOH).

Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify IC50 values against ROCK1 or VEGFR2.

  • Reagents: Recombinant Kinase (e.g., ROCK1), Substrate (e.g., S6 peptide), ATP (10 µM), ADP-Glo Reagent.

  • Preparation: Prepare 3x serial dilutions of the Indazole derivative in DMSO.

  • Reaction:

    • Add 2 µL inhibitor to 384-well plate.

    • Add 4 µL Kinase solution. Incubate 10 min (Pre-equilibrium).

    • Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo Reagent (Depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence.

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine or Fasudil) must be included as positive control.

References

  • Development of Indazole-Based Kinase Inhibitors Source: RSC Advances (2021) Context: Discusses the broad application of indazole cores in FGFR and VEGFR inhibition, highlighting the 5-position substitution trends. Link:[Link]

  • Indazole Derivatives in Cardiovascular Diseases (ROCK Inhibition) Source: PMC / NIH (2020) Context: Details compound DW1865, a 5-aminoindazole derivative targeting Rho-kinase, validating the 5-amino vector for this target class. Link:[Link]

  • Synthesis and Bioevaluation of 6-Substituted Aminoindazoles (Comparative Baseline) Source: RSC Advances / NIH (2020) Context: Provides the counter-data for 6-amino derivatives (targeting IDO1), useful for contrasting with the 5-amino kinase inhibitors. Link:[Link]

  • Discovery of Indazole Amide Inhibitors for ERK1/2 Source: PubMed (2016) Context: Illustrates the amide coupling strategies at the indazole amine positions for MAP kinase pathways. Link:[Link]

The Ascendancy of Substituted Indazoles in Oncology: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: March 2026

The landscape of cancer therapeutics is perpetually evolving, with a continuous demand for novel agents that exhibit enhanced potency and selectivity. Among the heterocyclic scaffolds that have garnered significant attention, the indazole core has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent ability to form key interactions with biological targets, particularly protein kinases, has propelled a multitude of substituted indazole derivatives through preclinical and clinical development, with several reaching the market as approved anticancer drugs.[1][3] This guide provides a comparative analysis of the efficacy of various substituted indazoles against a panel of cancer cell lines, delving into their mechanisms of action and the experimental data that underscore their therapeutic potential.

The Indazole Scaffold: A Cornerstone for Kinase Inhibition

The anticancer activity of many indazole derivatives stems from their capacity to inhibit protein kinases, enzymes that play a pivotal role in intracellular signaling pathways controlling cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The indazole nucleus serves as an excellent bioisostere for other aromatic systems and can be strategically functionalized at various positions to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases. Marketed drugs such as Axitinib (a VEGFR inhibitor), Pazopanib (a multi-kinase inhibitor), and Niraparib (a PARP inhibitor) validate the therapeutic viability of the indazole core.[1][4]

Comparative Efficacy of Novel Substituted Indazoles

Recent research has unveiled a new generation of substituted indazoles with promising preclinical activity. This section provides a comparative overview of the in vitro efficacy of selected derivatives against various cancer cell lines.

Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for several noteworthy substituted indazole compounds across a range of human cancer cell lines. A lower IC50 value indicates greater potency.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Primary Target/MechanismReference
Compound 2f (E)-3-(3,5-dimethoxystyryl)-6-(4-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole4T1 (Breast)0.23Apoptosis induction, Bcl-2 downregulation, Caspase-3 upregulation[3]
A549 (Lung)0.54[3]
HepG2 (Liver)1.15[3]
MCF-7 (Breast)0.45[3]
HCT116 (Colon)0.38[3]
Compound 6o 5-(substituted phenyl)-1H-indazol-3-amine derivative with a piperazine moietyK562 (Leukemia)5.15Apoptosis and cell cycle arrest, p53/MDM2 pathway[4][5]
A549 (Lung)>10[4][5]
PC-3 (Prostate)>10[4][5]
HepG2 (Liver)>10[4][5]
Compound 3b Curcumin indazole analogWiDr (Colon)27.20Cytotoxicity[6]
MCF-7 (Breast)45.97[6]
HeLa (Cervical)46.36[6]
Compound 8 6-(1H-pyrazol-4-yl)-1H-indazoleNeuroblastoma, Glioma, Leukemia4 - 14Cytotoxicity[7][8]

Analysis of Comparative Efficacy:

From the data presented, Compound 2f demonstrates broad-spectrum, sub-micromolar potency against a panel of breast, lung, liver, and colon cancer cell lines.[3] Its mechanism of action involves the induction of apoptosis, a programmed cell death pathway, which is a desirable characteristic for an anticancer agent. The significant difference in efficacy between Compound 2f and the other compounds highlights the critical role of specific substitutions on the indazole scaffold.

Compound 6o , while less potent than Compound 2f, exhibits notable selectivity for the K562 leukemia cell line.[4][5] This selectivity is advantageous as it may translate to a wider therapeutic window and reduced off-target effects in a clinical setting. Its mechanism, linked to the p53/MDM2 pathway, suggests a distinct mode of action that could be beneficial in cancers with specific genetic backgrounds.[5]

The curcumin indazole analog 3b displays moderate cytotoxicity, with a preference for the WiDr colon cancer cell line.[6] While its potency is lower than the other highlighted compounds, its selectivity index suggests a favorable toxicity profile against normal cells, warranting further optimization.[6]

Compound 8 shows promising cytotoxicity against hematological and neurological cancer cell lines.[7][8] However, in vivo studies revealed significant acute toxicity, underscoring the importance of comprehensive toxicological profiling in drug development.[7]

Mechanistic Insights: Signaling Pathways and Experimental Workflows

A deeper understanding of how these compounds exert their anticancer effects requires an examination of the underlying molecular mechanisms and the experimental procedures used to elucidate them.

Key Signaling Pathway: p53/MDM2 and Apoptosis Induction

Several substituted indazoles, such as compound 6o, are reported to modulate the p53/MDM2 pathway.[5] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. In many cancers, p53 is inactivated by its negative regulator, MDM2. Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cancer cell death.

p53_MDM2_Pathway cluster_0 Substituted Indazole (e.g., Compound 6o) cluster_1 Cellular Response Indazole Compound 6o MDM2 MDM2 Indazole->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits Bax Bax (Pro-apoptotic) p53->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibits Caspase3 Cleaved Caspase-3 Bax->Caspase3 Activates Bcl2->Caspase3 Inhibits Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53/MDM2 signaling pathway and apoptosis induction by substituted indazoles.

Experimental Workflow: Assessing Antiproliferative Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4]

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of substituted indazoles B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 4h (Mitochondrial dehydrogenases convert MTT to formazan) E->F G 7. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H I 9. Calculate IC50 values H->I

Caption: Standard experimental workflow for the MTT assay.

Detailed Experimental Protocol: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of substituted indazole compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, K562, PC-3, HepG2)[4]

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Substituted indazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted indazole compounds in complete growth medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48 to 72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Conclusion and Future Directions

Substituted indazoles represent a highly versatile and promising class of compounds in the development of targeted cancer therapies. The comparative efficacy data clearly indicate that specific substitution patterns on the indazole scaffold are crucial for achieving high potency and selectivity. While in vitro assays provide a valuable initial assessment of anticancer activity, further preclinical and clinical investigations are necessary to fully elucidate the therapeutic potential of these novel agents. Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds, as well as exploring their efficacy in combination with other anticancer agents to overcome drug resistance and improve patient outcomes.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). Retrieved February 24, 2024, from [Link]

  • Wei, W., Liu, Z., Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17265-17274. [Link]

  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. (2025, September 5). Bentham Science Publishers. [Link]

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. (2024, July 26). MDPI. [Link]

  • Wei, W., Liu, Z., Ye, T., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., Li, Y., Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI. [Link]

  • Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. [Link]

  • Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure. [Link]

  • Dong, J., Zhang, Q., Wang, Z., Huang, G., & Li, S. (2018). Recent Advances in the Development of Indazole-based Anticancer Agents. ChemMedChem, 13(15), 1503-1517. [Link]

  • New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. (2025, September 5). Bentham Science. [Link]

Sources

Comparative Quality and Performance Guide: 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of the PMB-Protected Pyrazole

In the development of ATP-competitive kinase inhibitors, fused heteroaromatic scaffolds—such as pyrazolo[3,4-d]pyrimidines and azaindazoles—are privileged structures[1]. The synthesis of these complex scaffolds frequently relies on the versatile building block 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (CAS: 3528-45-8) [2].

While unprotected 1H-pyrazol-5-amine is commercially available, its use in multi-step synthesis often leads to poor regioselectivity during electrophilic aromatic substitution or cross-coupling. Protecting the pyrazole nitrogen is mandatory. This guide objectively evaluates the Certificate of Analysis (CoA) metrics for commercial 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (PMB-protected) and compares its synthetic performance against alternative protecting group strategies (Benzyl and Tetrahydropyranyl).

Deconstructing the Certificate of Analysis (CoA): Causality of Quality Metrics

A CoA is not merely a regulatory checkbox; it is a predictive tool for synthetic success. When sourcing 1-(4-methoxybenzyl)-1H-pyrazol-5-amine, three parameters dictate downstream performance:

  • HPLC Purity (Target: >98.0%):

    • The Causality: The primary impurity in commercial batches is often the regioisomer, 1-(4-methoxybenzyl)-1H-pyrazol-3-amine[3]. Even a 2% contamination will propagate through a multi-step synthesis, generating structurally identical, chromatographically inseparable API impurities that can derail late-stage pharmacological testing.

  • Water Content by Karl Fischer (Target: <0.5%):

    • The Causality: Pyrazol-5-amines are frequently subjected to Buchwald-Hartwig aminations. Trace moisture coordinates with Palladium(0) species and hydrolyzes electron-rich phosphine ligands (e.g., XPhos), prematurely terminating the catalytic cycle and leading to massive yield drops.

  • Residual Solvents (Target: <0.1% for Ethyl Acetate/Hexanes):

    • The Causality: Residual solvents inflate the apparent molecular weight of the building block. In precision micro-scale reactions (e.g., 0.1 mmol scale), a 2% solvent mass error significantly skews the stoichiometry of the limiting reagent, resulting in incomplete conversions.

Comparative Performance: PMB vs. Alternative Protecting Groups

Choosing the right protecting group for the pyrazole nitrogen is a critical inflection point in route design. We compared the PMB group against Benzyl (Bn) and Tetrahydropyranyl (THP) alternatives across standard kinase-inhibitor workflows[4].

Quantitative Performance Comparison
Parameter1-(4-Methoxybenzyl) (PMB)1-Benzyl (Bn)1-Tetrahydropyranyl (THP)
Protecting Group Stability High (Stable to strong bases/nucleophiles)High (Stable to strong bases/nucleophiles)Moderate (Prone to thermal cleavage >120°C)
Deprotection Conditions TFA / Anisole (Acidic)H₂, Pd/C (Hydrogenation)Dilute HCl (Mild Acidic)
Orthogonality to Halogens Excellent (Halogens retained)Poor (Dehalogenation occurs)Good (Halogens retained)
NMR Complexity Simple (Singlets for CH₂ and OMe)Simple (Singlet for CH₂)Complex (Introduces a chiral center)
Average Downstream Yield 85 - 92%60 - 75% (due to side reactions)70 - 80%

Analytical Insight: The PMB group is the gold standard because it offers perfect orthogonality. Late-stage kinase inhibitors often feature critical halogen atoms (e.g., fluorine or chlorine) or alkynes designed to occupy specific hydrophobic pockets in the kinase hinge region. Benzyl deprotection requires catalytic hydrogenation, which frequently reduces alkynes or cleaves halogens[1]. PMB is cleanly removed under acidic conditions, preserving these sensitive moieties.

Orthogonality Start Halogenated Pyrazole Intermediate PMB PMB Protected Start->PMB Bn Benzyl Protected Start->Bn Acid TFA / TfOH (Acid Cleavage) PMB->Acid Hydro H2, Pd/C (Hydrogenation) Bn->Hydro Success Halogen Retained (Desired API) Acid->Success Fail Dehalogenation (Side Product) Hydro->Fail

Chemoselectivity comparison: PMB vs. Benzyl deprotection in halogenated scaffolds.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols represent self-validating systems optimized for 1-(4-methoxybenzyl)-1H-pyrazol-5-amine.

Protocol 1: S_NAr Cyclocondensation (Building the Scaffold)

This protocol details the coupling of the PMB-protected pyrazole with a generic 4-chloro-pyrimidine electrophile to build a pyrazolo-pyrimidine core.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (1.0 equiv, 5.0 mmol) and the 4-chloro-pyrimidine derivative (1.05 equiv, 5.25 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

  • Workup: Cool the reaction to room temperature and quench with ice-cold water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification: Wash the combined organic layers with brine (5 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc) to yield the PMB-protected scaffold.

Protocol 2: Global PMB Deprotection (Cation Scavenging Method)

Expertise Note: Cleaving the PMB group generates a highly reactive 4-methoxybenzyl carbocation. If left unmanaged, this cation will electrophilically attack the newly liberated pyrazole ring or other electron-rich aromatic systems in your molecule. We utilize Anisole as a sacrificial cation scavenger[4].

  • Preparation: Dissolve the PMB-protected intermediate (1.0 mmol) in neat Trifluoroacetic acid (TFA) (5.0 mL) in a 20 mL scintillation vial.

  • Scavenger Addition: Add Anisole (5.0 equiv, 5.0 mmol) to the stirring solution.

  • Cleavage: Heat the mixture to 70 °C for 4–6 hours. Monitor reaction progression via LC-MS until the starting material is completely consumed.

  • Isolation: Cool the mixture and concentrate under a stream of nitrogen to remove excess TFA. Triturate the resulting crude oil with cold diethyl ether (10 mL). The desired deprotected pyrazole will precipitate as a TFA salt.

  • Neutralization: Filter the solid, dissolve in a minimal amount of Methanol, and neutralize with saturated aqueous NaHCO₃ before final purification.

G A 1-(4-Methoxybenzyl)- 1H-pyrazol-5-amine B Electrophilic Coupling (e.g., SNAr or Pd-Catalyzed) A->B C PMB-Protected Kinase Scaffold B->C D TFA / Anisole (Cation Scavenging) C->D E Deprotected API (High Yield) D->E

Workflow of PMB-protected pyrazol-5-amine in targeted kinase inhibitor synthesis.

References

  • Journal of the American Chemical Society. "Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space." ACS Publications. Available at: [Link][1]

  • bioRxiv. "N-Alkyl Sulfamates as a New Class of nsP2 Cysteine Protease Inhibitors with Broad Spectrum Antialphaviral Activity." Cold Spring Harbor Laboratory. Available at: [Link][3]

  • National Institutes of Health (PMC). "Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis." NIH PubMed Central. Available at:[Link][4]

Sources

Safety Operating Guide

Personal protective equipment for handling 1-(4-Methoxybenzyl)-1H-indazol-5-amine

[1][2]

Executive Safety Directive

Treat as a Potent Pharmacophore. In the absence of full toxicological data for 1-(4-Methoxybenzyl)-1H-indazol-5-amine , you must apply the Precautionary Principle .[1][2][3] Structural analysis of the aminoindazole core suggests significant biological activity (often used in kinase inhibitor development), while the benzylamine moiety implies potential corrosivity and skin sensitization risks.[1][2]

Default Hazard Classification (Inferred):

  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed) - Based on 1H-Indazol-5-amine analogs.[1][2]

  • Skin/Eye Irritation: Category 2A/2 (Severe Irritant) - Potential for irreversible eye damage due to basic amine functionality.[1][2]

  • Sensitization: Potential Skin Sensitizer.[1][2]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires an enhanced barrier strategy due to its potential for rapid transdermal absorption.[1][2]

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 Respirator If handling outside a fume hood (not recommended), a P100 is mandatory to prevent inhalation of fine particulates.[1][2][3]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][2][3] The amine group poses a risk of chemical burns; unvented goggles prevent vapor/dust entry.[1][2]
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: Unknown.[1][2][3] Double gloving creates a sacrificial outer layer.[1][2] Change outer gloves every 30 mins or immediately upon splash.[1][2]
Dermal (Body) Tyvek® Lab Coat (Closed Front)Cotton coats absorb liquids.[1][2][3] Tyvek provides a non-porous barrier against organic amine solutions.[1][2]
Footwear Closed-toe, non-perforated Leather or chemically resistant synthetic.[1][2][3] No mesh sneakers.[1][2]

PPE Decision Logic & Workflow

The following decision tree illustrates the required safety protocols based on operational scale.

PPE_Decision_LogicStartTask AssessmentStatePhysical State?Start->StateSolidSolid / PowderState->SolidWeighingSolutionSolution / LiquidState->SolutionPipettingQuantityQuantity?Solid->QuantityL1Level 1: Fume Hood + Single Nitrile + Safety GlassesSolution->L1DiluteL2Level 2: Powder Hood/Isolator + Double Nitrile + Goggles + Tyvek SleevesSolution->L2ConcentratedSmall< 10 mgQuantity->SmallAnalyticalLarge> 10 mgQuantity->LargePrep/SynthesisSmall->L1Large->L2L3Level 3: Full Tyvek Suit + PAPR (If aerosolizing)

Figure 1: Risk-based PPE selection logic. Note that handling dry powder >10mg triggers Level 2 containment protocols.[1][2]

Operational Protocols

A. Weighing & Transfer (Critical Risk Step)

Objective: Prevent inhalation of amorphous dust.[1][2][3]

  • Engineering Control: Use a certified Chemical Fume Hood or Powder Weighing Station.[1][2] Ensure face velocity is 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun.[1][2][3] Organic amines can be static-prone, causing "flying powder" events.[1][2]

  • Technique:

    • Place a disposable balance mat (absorbent side up) inside the hood.[1][2]

    • Tare the receiving vial before opening the source container.

    • Use a disposable spatula.[1][2] Do not reuse spatulas to avoid cross-contamination.[1][2]

    • Self-Validation: Wipe the exterior of the receiving vial with a methanol-dampened Kimwipe before removing it from the hood.[1][2] If the wipe discolors, containment failed.[1][2]

B. Reaction Setup

Objective: Mitigate exotherms and splash hazards.

  • Solvent Choice: When dissolving, add solvent slowly.[1][2][3] Aminoindazoles may generate heat upon protonation if dissolved in acidic media.[1][2]

  • Inert Atmosphere: Flush reaction vessels with Nitrogen or Argon. While not strictly pyrophoric, the electron-rich amine is susceptible to oxidation, which can lead to the formation of unknown (potentially toxic) byproducts.[1][2]

C. Decontamination & Spill Response

Objective: Neutralize and contain.[1][2][3][4][5]

  • Minor Spill (Solid): Do not sweep.[1][2] Cover with wet paper towels (to prevent dust) and wipe up.[1][2]

  • Minor Spill (Solution): Absorb with vermiculite or sand.[1][2][5]

  • Decontamination Solution: Use a 5% Citric Acid solution followed by water and soap.[1][2] The acid helps solubilize and neutralize the amine residue, making it easier to wipe away.[1][2]

    • Why: Simple water may not effectively solubilize the hydrophobic benzyl/indazole core.[1][2]

Waste Disposal Strategy

Never dispose of this compound down the drain. It poses a significant risk to aquatic life (Chronic Aquatic Toxicity is common in benzyl-substituted heterocycles).[1][2]

Waste StreamContentsDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towelsHazardous Solid Waste (Incineration) .[1][2][3] Label as "Toxic Organic Solid."[1][2]
Liquid Waste Mother liquors, reaction solventsHalogenated/Non-Halogenated Organic Waste .[1][2][3] Do not mix with oxidizers (e.g., Nitric Acid) to prevent violent reaction.[1][2]
Sharps Contaminated needles/syringesBio/Chem Sharps Container .

Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes .[1][2][6] Hold eyelids open. The basic nature of the amine can cause saponification of corneal lipids—speed is critical.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][5][6] Do not use alcohol (ethanol/methanol) as this may enhance transdermal absorption of the compound.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][5][6] Seek immediate medical attention.

References

  • PubChem. 1H-Indazol-5-amine (Compound Summary). National Library of Medicine.[1][2] [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.[1][2] [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methoxybenzyl)-1H-indazol-5-amine
Reactant of Route 2
1-(4-Methoxybenzyl)-1H-indazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.